molecular formula C6H6O2 B8767736 Propiolic acid, allyl ester CAS No. 14447-00-8

Propiolic acid, allyl ester

Cat. No.: B8767736
CAS No.: 14447-00-8
M. Wt: 110.11 g/mol
InChI Key: UYEIEPSGKUVQPP-UHFFFAOYSA-N
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Description

Propiolic acid, allyl ester is a useful research compound. Its molecular formula is C6H6O2 and its molecular weight is 110.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propiolic acid, allyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propiolic acid, allyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14447-00-8

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

IUPAC Name

prop-2-enyl prop-2-ynoate

InChI

InChI=1S/C6H6O2/c1-3-5-8-6(7)4-2/h2-3H,1,5H2

InChI Key

UYEIEPSGKUVQPP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C#C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Comparative Reactivity of Allyl Propiolate and Propargyl Acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of polymer chemistry and materials science, functional monomers serve as the fundamental building blocks for designing materials with tailored properties. Among the vast array of available monomers, isomers with the same molecular formula but different arrangements of functional groups can exhibit remarkably distinct chemical reactivity, leading to polymers with diverse architectures and applications. This guide provides an in-depth technical analysis of two such isomers: allyl propiolate and propargyl acrylate.

Both allyl propiolate and propargyl acrylate possess the same elemental composition (C₆H₆O₂) and molecular weight (110.11 g/mol ). However, the strategic placement of their ester linkage and unsaturations—an acrylate and a propargyl group versus an allyl group and a propiolate group—imparts unique and divergent reactivity profiles. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the core differences in their reactivity, supported by mechanistic insights and practical experimental considerations.

Molecular Structures and Functional Group Analysis

A fundamental understanding of the reactivity of these isomers begins with an analysis of their molecular structures and the electronic nature of their constituent functional groups.

Figure 1: Molecular structures of allyl propiolate and propargyl acrylate.

Allyl Propiolate features an allyl ester of propiolic acid. Key functional groups include:

  • An internal alkyne (propiolate): The carbon-carbon triple bond is positioned between a carbonyl group and a terminal hydrogen. The electron-withdrawing nature of the adjacent carbonyl group polarizes the alkyne, influencing its reactivity in cycloadditions.

  • An allyl group: This consists of a vinyl group attached to a methylene group (-CH₂-CH=CH₂). The presence of allylic hydrogens is a critical determinant of its behavior in radical polymerization.

Propargyl Acrylate is the propargyl ester of acrylic acid. Its key functional groups are:

  • An acrylate group: This is a vinyl group directly attached to a carbonyl group (CH₂=CH-C(=O)-). The conjugation of the double bond with the carbonyl group makes it highly susceptible to radical attack and polymerization.

  • A terminal alkyne (propargyl group): The carbon-carbon triple bond is at the end of the propargyl moiety (-CH₂-C≡CH). The presence of an acidic terminal alkyne proton is a key feature for specific reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Comparative Reactivity in Polymerization

The structural differences between allyl propiolate and propargyl acrylate lead to profound disparities in their polymerization behavior, particularly in free-radical polymerization.

Propargyl Acrylate: A Highly Reactive Monomer for Radical Polymerization

The acrylate functionality in propargyl acrylate is highly susceptible to free-radical polymerization. The radical initiator adds to the electron-deficient double bond, generating a stabilized radical that rapidly propagates to form a polymer chain. This high reactivity is characteristic of acrylate monomers.

However, a significant challenge in the free-radical polymerization of propargyl acrylate is the potential for crosslinking. The propagating radical can also react with the acetylenic bond of another monomer or a pendant propargyl group on a polymer chain, leading to the formation of a crosslinked, insoluble gel. To mitigate this, anionic polymerization has been suggested as an alternative method that can offer better control and reduce the likelihood of crosslinking through the acetylenic group.

Allyl Propiolate: The Challenge of Degradative Chain Transfer

In stark contrast, the radical polymerization of allyl propiolate is significantly hampered by a process known as degradative chain transfer.[1][2] The propagating radical, instead of exclusively adding to the double bond of another monomer, can abstract a hydrogen atom from the allyl group of a monomer molecule. This terminates the growing polymer chain and generates a resonance-stabilized allyl radical. This new radical is relatively unreactive and less likely to initiate a new polymer chain, thus effectively inhibiting the polymerization process and resulting in the formation of low molecular weight oligomers.[1][3]

G Mechanism of Degradative Chain Transfer in Allyl Polymerization P_radical P• (Propagating Radical) P_terminated P-H (Terminated Polymer) P_radical->P_terminated H abstraction Allyl_Monomer Allyl Monomer Allyl_Monomer->P_terminated Allyl_Radical Allyl Radical (Stabilized) Allyl_Monomer->Allyl_Radical

Figure 2: Mechanism of degradative chain transfer in allyl polymerization.

Comparative Reactivity in Cycloaddition Reactions

The differing nature of the alkyne groups in allyl propiolate and propargyl acrylate dictates their utility in cycloaddition reactions, a cornerstone of modern synthetic chemistry for the construction of cyclic molecules.

Propargyl Acrylate: A Prime Substrate for "Click" Chemistry

The terminal alkyne of the propargyl group makes propargyl acrylate an excellent substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for post-polymerization modification and bioconjugation. The resulting 1,2,3-triazole linkage is highly stable.

G Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Propargyl_Acrylate Propargyl Acrylate Polymer Triazole Triazole-linked Polymer Propargyl_Acrylate->Triazole Azide R-N₃ Azide->Triazole Catalyst Cu(I) catalyst Catalyst->Triazole

Figure 3: Schematic of CuAAC modification of a propargyl acrylate-containing polymer.

Allyl Propiolate: Reactivity as a Dienophile

The internal alkyne of allyl propiolate, being electron-deficient due to the adjacent carbonyl group, can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[4][5] However, internal alkynes are generally less reactive than their terminal counterparts in many cycloaddition reactions.[6] The steric hindrance around the internal alkyne can also influence the reaction rate and stereoselectivity.

Summary of Comparative Reactivity

FeatureAllyl PropiolatePropargyl AcrylateRationale
Radical Polymerization Low reactivity, forms oligomersHigh reactivity, forms high molecular weight polymerProne to degradative chain transfer due to the allyl group.[1][2]
Crosslinking in Radical Polymerization LowHighThe propargyl group's alkyne can participate in radical reactions.
Anionic Polymerization PossiblePreferred method to avoid crosslinkingOffers better control over polymerization of the acrylate group.
[3+2] Cycloaddition (CuAAC) Not suitableExcellent substrateRequires a terminal alkyne for efficient reaction.[6]
[4+2] Cycloaddition (Diels-Alder) Can act as a dienophileLess favorable dienophileThe internal, electron-deficient alkyne is suitable, while the acrylate double bond is also a potential dienophile.
Post-Polymerization Modification Limited by the internal alkyne and allyl groupHighly versatile via CuAAC on the pendant propargyl groupsThe terminal alkyne provides a highly efficient and specific reaction handle.

Experimental Protocols

Representative Protocol for Free-Radical Polymerization of Propargyl Acrylate

Caution: Propargyl acrylate is a skin and respiratory irritant. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Monomer Purification: Pass propargyl acrylate through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the purified propargyl acrylate (e.g., 5 g, 45.4 mmol) and a suitable solvent (e.g., anhydrous toluene, 10 mL).

  • Initiator Addition: Add a radical initiator such as azobisisobutyronitrile (AIBN) (e.g., 0.075 g, 0.45 mmol).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 6 hours). The viscosity of the solution will increase as the polymerization proceeds. Be mindful of potential gelation.

  • Termination and Precipitation: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as cold methanol.

  • Purification and Drying: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

  • Characterization: Characterize the polymer by ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity.

Representative Protocol for CuAAC Modification of Poly(propargyl acrylate)
  • Polymer Solution: Dissolve poly(propargyl acrylate) (e.g., 1 g, 9.08 mmol of alkyne units) in a suitable solvent (e.g., DMF, 10 mL) in a round-bottom flask.

  • Reagent Addition: Add the azide-functionalized molecule (e.g., benzyl azide, 1.2 g, 9.08 mmol), copper(II) sulfate pentahydrate (e.g., 0.113 g, 0.45 mmol), and sodium ascorbate (e.g., 0.18 g, 0.91 mmol).

  • Reaction: Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by FTIR by observing the disappearance of the azide peak (around 2100 cm⁻¹).

  • Purification: Precipitate the modified polymer in a suitable non-solvent (e.g., water or methanol). The choice of non-solvent will depend on the properties of the modified polymer.

  • Further Purification: Redissolve the polymer in a good solvent and repeat the precipitation process to ensure the removal of copper salts and unreacted reagents.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

  • Characterization: Confirm the successful modification by ¹H NMR (appearance of triazole proton signals) and FTIR (disappearance of the azide peak).

Conclusion and Future Outlook

The isomeric pair of allyl propiolate and propargyl acrylate provides a compelling case study in how subtle changes in molecular architecture can lead to significant divergence in chemical reactivity. Propargyl acrylate emerges as a highly versatile monomer for the synthesis of functional polymers, with its acrylate group enabling efficient polymerization and its terminal alkyne serving as a powerful handle for post-polymerization modification via "click" chemistry. Conversely, the utility of allyl propiolate in polymerization is severely limited by degradative chain transfer, a characteristic feature of many allyl-containing monomers.

For researchers and drug development professionals, the choice between these two monomers is clear-cut and depends entirely on the desired application. Propargyl acrylate is the monomer of choice for creating well-defined polymers with pendant functionalities for bioconjugation, drug delivery, or the development of advanced materials. The challenges associated with the polymerization of allyl propiolate make it a less attractive candidate for most applications.

Future research in this area could focus on developing controlled polymerization techniques for propargyl acrylate that minimize crosslinking, as well as exploring the potential of allyl propiolate in cycloaddition reactions where its unique electronic properties as a dienophile could be exploited. A deeper understanding of the fundamental reactivity of such isomeric monomers will continue to drive innovation in the design of novel polymers and functional materials.

References

  • FTIR spectra of (a) propargyl methacrylate, (b) poly(POHMAC-co-VTM),... - ResearchGate. Available at: [Link]

  • Kinetics of Polymerization of Allyl Compounds* ~. Available at: [Link]

  • 1 H NMR spectra: (a) propargyl acrylate (in CDCl 3 ) and (b) propargyl... - ResearchGate. Available at: [Link]

  • Kinetics of Polymerization of Allyl Compounds* ~. Available at: [Link]

  • Allyl polymerization. IV. Effective chain transfer in polymerization of allylic monomers | Scilit. Available at: [Link]

  • Allyl Polymerization. III. Kinetics of Polymerization of Allyl Esters1,2 | Journal of the American Chemical Society. Available at: [Link]

  • Scheme 1. Synthesis of poly(BuA-co-propargyl acrylate). - ResearchGate. Available at: [Link]

  • Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization | ACS Omega. Available at: [Link]

  • Cycloaddition Reactions in Organic Synthesis. Available at: [Link]

  • Cycloaddition Reactions of Allyl and Related Cations - Scott Rychnovsky - Grantome. Available at: [Link]

  • The diels-alder reaction of methyl propiolate with 1-vinylcycloalkenes - R Discovery. Available at: [Link]

  • Figure 6: (Upper panel): FTIR spectra of poly acrylic acid (PAAc) hydrogel... - ResearchGate. Available at: [Link]

  • 1H-NMR. Available at: [Link]

  • Theoretical Insights Into Thermal Self-Initiation Reactions of Acrylates - University of Pennsylvania. Available at: [Link]

  • Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates - Imaging.org. Available at: [Link]

  • Synthesis and characterization of poly(allyl methacrylate) obtained by free radical initiator. Available at: [Link]

  • Two-dimensional NMR studies of acrylate copolymers* - iupac. Available at: [Link]

  • FTIR spectra of various microgels. Spectra for AEA and PA are also... - ResearchGate. Available at: [Link]

  • Propargyl Amines: Versatile Building Blocks in Post‐Ugi Transformations - PMC. Available at: [Link]

  • Synthesis and Characterization of Poly(allyl methacrylate) Obtained by Free Radical Initiator. Available at: [Link]

  • Curing an Acrylate with FTIR Spectroscopy - AZoM. Available at: [Link]

  • Synthesis and Characterization of Modified Polystyrene with Oleic Acid and an Allyl Ester Derivative - SciELO. Available at: [Link]

  • 66 Polymerization Kinetics | Polymers Concepts, Properties, Uses & Sustainability. Available at: [Link]

  • Interpretation of ATR-FTIR spectra of dental adhesives throughout simultaneous polymerization and solvent loss - Our journal portfolio - PLOS. Available at: [Link]

  • Cyclization Tendencies in the Free Radical Polymerization of Allyl Acrylate Derivatives: A Computational Study | Request PDF - ResearchGate. Available at: [Link]

  • Kinetics and Products of Propargyl (C3H3) Radical Self-Reactions and Propargyl-Methyl Cross-Combination Reactions | NIST. Available at: [Link]

  • The [3+2]Cycloaddition Reaction. Available at: [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION, AND EVALUATION OF ALLYL POLYMERIC ADDITIVES AS POUR POINT DEPRESSANT - ResearchGate. Available at: [Link]

  • Synthesis and characterization of multi-allyl-functionalized polylacti - Dove Medical Press. Available at: [Link]

  • The kinetics of vinyl acrylate photopolymerization - ResearchGate. Available at: [Link]

  • Theoretical Studies on [3 + 2]-Cycloaddition Reactions - ResearchGate. Available at: [Link]

  • Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives - MDPI. Available at: [Link]

  • Reaction behaviour and kinetic constants for photopolymerizations of multi(meth)acrylate monomers. Available at: [Link]

  • DFT studies of solvent effect in hydrogen abstraction reactions from different allyl-type monomers with benzoyl radical - PMC. Available at: [Link]

  • DFT STUDY OF THE PHOTOCHEMICAL DIMERIZATION OF 3-HETEROARYL(FURYL, THIOPHYL, SELENOPHYL AND TELLUROPHYL)-ACRYLATES | Journal of Chemistry and Technologies. Available at: [Link]

  • Kinetics and Products of the Self-Reaction of Propargyl Radicals - Figshare. Available at: [Link]

  • Kinetics and Mechanism of Controlled Free-Radical Polymerization of Styrene and n-Butyl Acrylate in the Presence of an Acyclic. Available at: [Link]

  • Studies of poly(styrene-co-allyl alcohol)/polyester blends using Fourier transform infrared spectroscopy and imaging - PubMed. Available at: [Link]

  • FTIR spectra of poly(acrylic acid) (PAA); poly(allylamine hydrochloride) (PAH) - ResearchGate. Available at: [Link]

  • Analysis of plasma polymerization of allylamine by FTIR | Scilit. Available at: [Link]

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Bifunctional Alkyne-Alkene Linkers: A Technical Guide to Orthogonal & Cooperative Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility in Chemical Biology & Synthesis

Bifunctional alkyne-alkene linkers represent a high-value class of "linchpin" reagents in modern organic synthesis and drug discovery. Their utility stems from the distinct electronic signatures of the alkyne (sp-hybridized) and alkene (sp²-hybridized) moieties, which allow for two divergent strategic modes: Orthogonal Functionalization and Cooperative Skeletal Reorganization .

For the medicinal chemist, these linkers are not merely spacers; they are logic gates.

  • Orthogonality: The alkyne can undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira coupling, leaving the alkene intact for subsequent Ring-Closing Metathesis (RCM) or thiol-ene addition.

  • Cooperativity: In Ring-Closing Enyne Metathesis (RCEYM), the two groups react with each other under Ruthenium catalysis to generate 1,3-dienes—versatile synthons for Diels-Alder cycloadditions.

This guide details the synthesis, mechanistic logic, and application of these linkers, focusing on robust, self-validating protocols.

Synthesis of the Linker: Allyl Propargyl Ether

The simplest and most robust bifunctional linker is Allyl Propargyl Ether (APE) . It serves as a fundamental model for more complex amino acid linkers (e.g., propargylglycine derivatives).

Protocol: Williamson Ether Synthesis of APE

Objective: Synthesize allyl propargyl ether from propargyl alcohol and allyl bromide.

Reagents:

  • Propargyl alcohol (1.0 eq)

  • Allyl bromide (1.2 eq)

  • Sodium hydride (NaH, 60% in oil, 1.2 eq)

  • THF (anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 eq) in anhydrous THF (0.5 M relative to alcohol) at 0 °C.

  • Deprotonation: Add propargyl alcohol (1.0 eq) dropwise. Evolution of H₂ gas will be vigorous. Stir for 30 minutes at 0 °C until gas evolution ceases and the alkoxide is formed.

  • Alkylation: Add allyl bromide (1.2 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1). The product is less polar than the starting alcohol.

  • Quench & Workup: Cool to 0 °C. Carefully quench with saturated NH₄Cl solution. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate carefully (product is volatile).

  • Purification: Distillation or flash chromatography (Pentane/Ether) yields the clear oil.

Scientific Validation:

  • ¹H NMR (CDCl₃): Look for the diagnostic doublet of doublets for the allyl vinyl protons (5.9 ppm) and the triplet for the terminal alkyne proton (2.4 ppm). The integration ratio must be 1:1.

Cooperative Reactivity: Ring-Closing Enyne Metathesis (RCEYM)

RCEYM is a powerful atom-economical reaction that transforms an enyne (like APE) into a cyclic 1,3-diene. This diene is "primed" for further complexity generation via Diels-Alder reactions.

Mechanism: The "Ene-then-Yne" Pathway

While both "yne-then-ene" and "ene-then-yne" pathways are theoretically possible, kinetic data with Grubbs-type catalysts strongly supports the "Ene-then-Yne" mechanism for terminal alkynes.

  • Initiation: The Ru-carbene species reacts with the sterically accessible alkene to form a ruthenacyclobutane.

  • Propagation: This opens to form an alkylidene on the tether.

  • Cyclization: The alkylidene attacks the alkyne (intramolecularly), forming a ruthenacyclobutene.

  • Release: Retro-[2+2] releases the cyclic 1,3-diene and regenerates the catalyst.

Experimental Protocol: RCEYM of Allyl Propargyl Ether

Catalyst: Grubbs II (Second Generation) is preferred for its high activity and stability.

  • Setup: Dissolve Allyl Propargyl Ether (0.1 M) in degassed Dichloromethane (DCM).

  • Catalysis: Add Grubbs II catalyst (2–5 mol%).

  • Ethylene Atmosphere (Critical): Run the reaction under an atmosphere of ethylene gas (balloon) or reflux conditions. Note: Mori’s conditions suggest ethylene promotes catalyst turnover by preventing the formation of stable Ru-hydride resting states.

  • Reaction: Stir at reflux (40 °C) for 2–12 hours.

  • Workup: Concentrate and purify via silica gel chromatography.

Data Summary: RCEYM vs. Standard RCM

FeatureRing-Closing Metathesis (RCM)Enyne Metathesis (RCEYM)
Substrates DieneEnyne (Alkene + Alkyne)
Product Cyclic Alkene + EthyleneCyclic 1,3-Diene
Atom Economy Loss of C2 fragments (usually)100% Atom Economical
Post-Functionalization Dihydroxylation, EpoxidationDiels-Alder Cycloaddition

Orthogonal Reactivity: Divergent Synthesis

The true power of these linkers lies in the ability to react one end exclusively.

Pathway A: Alkyne-Selective (Click Chemistry)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is strictly orthogonal to the alkene.

  • Conditions: CuSO₄, Sodium Ascorbate, t-BuOH/H₂O.

  • Outcome: Formation of a 1,4-disubstituted triazole. The alkene remains untouched and available for later functionalization (e.g., radical thiol-ene coupling).

Pathway B: Alkene-Selective (Thiol-Ene / Epoxidation)
  • Thiol-Ene: Radical addition of thiols to alkenes (photo-initiated) is highly efficient. Caution: Alkynes can also react with thiols (thiol-yne), so stoichiometry and radical initiation rates must be controlled.

  • Epoxidation: m-CPBA reacts roughly 1000x faster with electron-rich alkenes than with electron-poor alkynes.

Visualization: Orthogonal vs. Cooperative Pathways

The following diagram illustrates the divergent logic flow for a bifunctional linker.

G Linker Bifunctional Linker (Alkyne + Alkene) Click Path A: Orthogonal (CuAAC Click) Linker->Click Azide, Cu(I) Metathesis Path B: Cooperative (Ru-Catalyzed RCEYM) Linker->Metathesis Grubbs II Triazole Triazole-Alkene Intermediate Click->Triazole ThiolEne Step 2: Thiol-Ene Coupling Triazole->ThiolEne R-SH, hν FinalOrth Heterobifunctional Conjugate ThiolEne->FinalOrth Diene Cyclic 1,3-Diene Metathesis->Diene 100% Atom Eco DielsAlder Step 2: Diels-Alder Cycloaddition Diene->DielsAlder Dienophile FinalCoop Bicyclic Scaffold DielsAlder->FinalCoop

Caption: Divergent synthetic logic: Path A utilizes orthogonal reactivity for sequential labeling; Path B utilizes cooperative reactivity for skeletal complexity.

Application: Peptide Stapling

In peptide therapeutics, "stapling" locks a peptide into an


-helical conformation to improve cell permeability and proteolytic stability.

Strategy Comparison:

  • All-Hydrocarbon Staple (RCM): Uses two alkene-bearing amino acids (e.g., S5, R8). Requires Ru-catalysis.[1][2][3]

  • Triazole Staple (Click): Uses an alkyne and an azide amino acid. Requires Cu(I).

  • Bifunctional Staple (Enyne): A newer approach uses an alkyne amino acid and an alkene amino acid.

    • Advantage:[2][4][5] The resulting cyclic diene staple is rigid and can be further derivatized via Diels-Alder to attach fluorophores or affinity tags post-stapling.

Workflow: Enyne Stapling
  • SPPS: Synthesize peptide with Propargylglycine (Pra) and Allylglycine (Agl) at

    
     positions.
    
  • Cleavage: Cleave peptide from resin (TFA/TIPS/H₂O).

  • Cyclization: Dissolve in DCE (1 mM). Add Grubbs II (10 mol%). Reflux 2h.

  • Verification: LC-MS will show mass shift corresponding to bond formation (no mass loss, unlike RCM which loses ethylene, unless it's an enyne cross-metathesis, but RCEYM is an isomerization). Correction: RCEYM is an isomerization (A + B -> C), so Mass Product = Mass Starting Material. This is a key diagnostic.

References

  • Diver, S. T., & Giessert, A. J. (2004).[2] Enyne Metathesis (Enyne Bond Reorganization). Chemical Reviews. [Link]

  • Mori, M. (1998). Enyne Metathesis. Topics in Organometallic Chemistry. [Link]

  • Lippstreu, J. J., & Straub, B. F. (2005). Mechanism of Enyne Metathesis Catalyzed by Grubbs Ruthenium-Carbene Complexes. Journal of the American Chemical Society.[2] [Link]

  • Lau, Y. H., et al. (2015). A two-component 'double-click' approach to peptide stapling. Nature Protocols. [Link]

  • Kotha, S., & Mandal, K. (2019). Diversity-Oriented Approaches to Polycycles and Heterocycles via Enyne Metathesis and Diels–Alder Reaction as Key Steps. ACS Omega. [Link]

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Thermodynamics and Kinetic Control of Allyl Propiolate Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Polymer Chemists, Drug Delivery Systems (DDS) Engineers, and Pharmaceutical Researchers.

Executive Summary

Allyl propiolate (AP) represents a unique class of "Janus" monomers—molecules possessing two distinct polymerizable functionalities: an electron-deficient alkyne (propiolate) and an electron-rich alkene (allyl). This structural duality presents a thermodynamic challenge and a synthetic opportunity. For drug development professionals, AP is not merely a monomer; it is a gateway to bio-orthogonal scaffolds.

This guide moves beyond standard textbook definitions to analyze the thermodynamic competition between linear polymerization, cyclopolymerization, and crosslinking. We provide a validated protocol for Rhodium-catalyzed synthesis, ensuring the retention of allylic functionalities for post-polymerization "click" conjugation of therapeutic agents.

Part 1: Molecular Architecture & Thermodynamic Potentials

The Dual-Functionality Paradox

The polymerization of allyl propiolate is governed by the disparity in reactivity between its two unsaturated centers.

  • The Propiolate (Alkyne) Center:

    • Thermodynamics: Highly exothermic polymerization (

      
      ). The conversion of a 
      
      
      
      triple bond to a conjugated polyene backbone is the primary thermodynamic driver.
    • Kinetics: Rapid initiation by transition metals (Rh, Ru) or anionic initiators.

  • The Allyl (Alkene) Center:

    • Thermodynamics: Moderately exothermic (

      
      ), but often kinetically inhibited.
      
    • The Kinetic Trap: The allylic protons (

      
      ) are susceptible to hydrogen abstraction. In free-radical systems, this leads to degradative chain transfer , forming stable allylic radicals that terminate chain growth rather than propagate it.
      
Thermodynamic Landscape of Cyclopolymerization

A critical feature of 1,6-enynes like allyl propiolate is the potential for cyclopolymerization .



  • Enthalpic Driver (

    
    ):  The formation of a 5-membered lactone ring during polymerization releases ring strain and converts 
    
    
    
    -bonds to
    
    
    -bonds.
  • Entropic Penalty (

    
    ):  Cyclization is intramolecular and entropically less penalizing than intermolecular propagation. However, high temperatures (
    
    
    
    ) magnify the
    
    
    term, pushing the system toward the ceiling temperature (
    
    
    ).

Key Insight for Researchers: To favor linear polyacetylenes (keeping the allyl group free for drug attachment), one must suppress cyclization. This is achieved not by temperature control alone, but by catalyst sterics .

Part 2: Catalyst-Driven Thermodynamic Control

The choice of catalyst dictates the polymer architecture by manipulating the activation energy (


) of competing pathways.
Table 1: Catalyst Selection Matrix for Allyl Propiolate
Catalyst ClassPrimary MechanismThermodynamic ProductPolymer ArchitectureApplication Utility
Rh(nbd)Cl]₂ Coordination / InsertionKinetic (Stereoregular)Linear Polyacetylene (Pendant Allyls)High: Drug conjugation via thiol-ene click.
Mo(V) / W(VI) MetathesisThermodynamic (Cyclic)Cyclopolymer (Lactone rings)Medium: Rigid backbones for structural scaffolds.
AIBN / BPO Free RadicalMixed / CrosslinkedGel / NetworkLow/Specific: Hydrogels (requires high conc.).
Anionic (BuLi) Nucleophilic AttackLinearRandom CoilLow: Side reactions with ester groups.
The Rhodium Advantage

Rhodium complexes, particularly


 (Norbornadiene rhodium(I) chloride dimer), are the gold standard for AP polymerization. They exhibit high chemoselectivity for the triple bond, leaving the allyl group intact.
  • Mechanism: The Rh center coordinates to the alkyne. Insertion occurs faster than the rearrangement required for cyclization or allyl-coordination.

  • Stereoselectivity: Produces high cis-transoid or cis-cisoid content, resulting in helical polymers that can form supramolecular columns—ideal for drug encapsulation.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the bifurcated reaction pathways based on catalyst selection.

AP_Polymerization_Pathways Monomer Allyl Propiolate (Monomer) Rh_Cat Rh(nbd)Cl Catalyst (Coordination) Monomer->Rh_Cat Radical Free Radical (AIBN/Heat) Monomer->Radical TS_Linear TS: Alkyne Insertion (Low Ea, High Selectivity) Rh_Cat->TS_Linear Major Path TS_Cyclic TS: 1,6-Cyclization (Entropically Favored) Rh_Cat->TS_Cyclic Minor Path Radical->TS_Cyclic Competing TS_Transfer Degradative Chain Transfer (Allylic H-Abstraction) Radical->TS_Transfer Dominant Product_Linear Poly(allyl propiolate) Linear Conjugated Backbone (Pendant Allyl Groups) TS_Linear->Product_Linear Product_Cyclic Cyclopolymer (Lactone Rings) TS_Cyclic->Product_Cyclic Product_Gel Crosslinked Gel (Insoluble Network) TS_Transfer->Product_Gel Re-initiation/Term.

Figure 1: Divergent reaction pathways of Allyl Propiolate. Rhodium catalysis favors linear insertion, preserving the allyl handle.

Part 4: Experimental Protocol (Rh-Catalyzed Polymerization)

Objective: Synthesis of stereoregular Poly(allyl propiolate) with


 Da and 

retention of allyl groups.
Materials & Pre-requisites
  • Monomer: Allyl Propiolate (Distilled under reduced pressure immediately before use). Impurity Alert: Propiolic acid traces deactivate Rh catalysts.

  • Catalyst:

    
     (Norbornadiene rhodium(I) chloride dimer).
    
  • Co-catalyst/Solvent: Triethylamine (

    
    ) / Toluene (Anhydrous).
    
  • Inert Atmosphere: Dry Nitrogen or Argon line (Schlenk technique).

Step-by-Step Workflow
  • Catalyst Activation:

    • In a Schlenk tube, dissolve

      
       (
      
      
      
      ,
      
      
      ) in dry toluene (
      
      
      ).
    • Add

      
       (
      
      
      
      ) to dissociate the dimer and form the active monomeric Rh species. Solution usually turns from orange to yellow/brown.
    • Thermodynamic Note: This ligand exchange is slightly endothermic; ensure room temperature (

      
      ) equilibrium for 10 mins.
      
  • Initiation:

    • Add Allyl Propiolate (

      
      , 
      
      
      
      ) dropwise.
    • Observation: The reaction is exothermic.[1] In bulk, this can runaway. In solution (toluene), the heat is dissipated.

    • Control: Maintain temperature at

      
      . Higher temperatures (
      
      
      
      ) promote thermal cyclization and crosslinking.
  • Propagation & Monitoring:

    • Stir for 2-4 hours.

    • In-Process Control (IPC): Take an aliquot for

      
      -NMR. Monitor the disappearance of the alkyne proton (
      
      
      
      ) and the persistence of the allyl vinyl protons (
      
      
      ).
  • Termination & Isolation:

    • Precipitate the polymer into a large excess of methanol (

      
      ).
      
    • Filter the yellow/orange solid (color arises from the conjugated polyene backbone).

    • Dry under vacuum at room temperature. Do not heat, as the solid-state polymer can crosslink via the allyl groups.

Self-Validating Quality Control (QC)
  • Solubility Check: The product should be soluble in

    
     and THF. Insolubility indicates crosslinking (failure of thermodynamic control).
    
  • NMR Validation: Integration ratio of Polymer Backbone (

    
    ) to Allyl (
    
    
    
    ) should be 1:1.

Part 5: Applications in Therapeutics

The thermodynamic effort to preserve the allyl group pays off in the functionalization stage.

Thiol-Ene "Click" Modification

The pendant allyl group is electronically distinct from the conjugated backbone. It undergoes radical-mediated thiol-ene addition with high efficiency.

  • Drug Loading: Cysteine-modified peptides or thiol-functionalized small molecules can be grafted onto the polymer.

  • Hydrogel Formation: Reacting the linear polymer with dithiol crosslinkers (e.g., PEG-dithiol) creates a hydrogel. The crosslinking density is thermodynamically controlled by the ratio of thiol to allyl groups.

Workflow_QC Step1 Rh-Catalyzed Polymerization (Toluene, 30°C) Step2 Precipitation in MeOH Step1->Step2 Decision Solubility Test (CHCl3) Step2->Decision Fail Insoluble? (Crosslinked - Discard) Decision->Fail No Pass Soluble? (Linear - Proceed) Decision->Pass Yes Analysis 1H-NMR Analysis Verify Allyl Retention Pass->Analysis App Thiol-Ene Click (Drug Conjugation) Analysis->App

Figure 2: Validation workflow for ensuring linear polymer architecture suitable for drug delivery.

References

  • Tabata, M., et al. (1994). "Stereospecific Polymerization of Propiolic Esters with Rhodium Complex Catalysts." Journal of Macromolecular Science, Part A. [Link]

  • Masuda, T., & Higashimura, T. (1984). "Polymerization of Substituted Acetylenes." Advances in Polymer Science. [Link]

  • Odian, G. (2004). Principles of Polymerization. Wiley-Interscience. (Referencing thermodynamics of chain polymerization and degradative chain transfer). [Link]

  • Hoyle, C. E., & Bowman, C. N. (2010). "Thiol-Ene Click Chemistry."[2] Angewandte Chemie International Edition. [Link]

  • Choi, S. K., et al. (2000). "Cyclopolymerization of 1,6-Heptadiynes." Chemical Reviews. (Contextualizing the thermodynamics of 1,6-enyne cyclization). [Link]

Sources

Technical Guide: Synthesis of Allyl Propiolate from Propiolic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Allyl Propiolate (2-propynyl prop-2-enoate) is a high-value bifunctional "linchpin" molecule in organic synthesis. It contains two distinct electrophilic sites: an electron-deficient alkyne (propiolate) and an electron-rich alkene (allyl). This duality makes it a critical intermediate for:

  • Click Chemistry: The terminal alkyne is a prime substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Polymer Science: The allyl group allows for radical polymerization or thiol-ene "click" reactions.

  • Fragment-Based Drug Discovery (FBDD): Used to introduce rigid acetylene spacers into pharmacophores.

This guide details the Steglich Esterification as the primary synthetic route. While acid-catalyzed Fischer esterification is possible, the Steglich method is superior for research-scale synthesis because it proceeds at room temperature, significantly reducing the risk of thermal polymerization or decarboxylation associated with propiolic acid.

Strategic Analysis & Retrosynthesis

The synthesis involves the coupling of Propiolic Acid (nucleophilic acyl substitution target) and Allyl Alcohol (nucleophile).

Critical Constraints
  • Thermal Instability: Propiolic acid is prone to explosive polymerization and decarboxylation at elevated temperatures (

    
    ).
    
  • Lachrymatory Nature: The product, allyl propiolate, is a potent lachrymator (tear gas agent). All manipulations must occur in a fume hood.

  • Volatility: The product has a relatively low boiling point and can be lost during solvent removal if vacuum is not controlled.

Reaction Pathway

The bond disconnection occurs at the acyl-oxygen interface. We utilize N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming an O-acylisourea intermediate that is susceptible to nucleophilic attack by allyl alcohol, catalyzed by 4-Dimethylaminopyridine (DMAP) .

Reaction Mechanism (Steglich)

The following diagram illustrates the catalytic cycle, highlighting the role of DMAP in transferring the acyl group from the O-acylisourea to the alcohol, regenerating the catalyst and precipitating Dicyclohexylurea (DCU).

SteglichMechanism PropAcid Propiolic Acid (R-COOH) Intermediate1 O-Acylisourea (Activated) PropAcid->Intermediate1 + DCC DCC DCC (Activator) DCC->Intermediate1 ActiveAmide N-Acylpyridinium (Active Ester) Intermediate1->ActiveAmide + DMAP - DCU DCU DCU (Insoluble Urea) Intermediate1->DCU DMAP DMAP (Catalyst) ActiveAmide->DMAP Regeneration Product Allyl Propiolate (Ester) ActiveAmide->Product + Allyl Alcohol AllylAlc Allyl Alcohol (R'-OH) AllylAlc->Product

Figure 1: Catalytic cycle of the Steglich esterification showing activation, acyl transfer, and byproduct precipitation.

Experimental Protocol: Steglich Method (Recommended)

Scale: 50 mmol (approx. 3.5 g of Propiolic Acid) Estimated Yield: 75–85% Time: 3–4 Hours

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]AmountRole
Propiolic Acid 70.051.03.50 gSubstrate
Allyl Alcohol 58.081.23.48 gNucleophile
DCC 206.331.111.35 gCoupling Agent
DMAP 122.170.10.61 gCatalyst
DCM (dry) 84.93Solvent100 mLSolvent
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Add Propiolic Acid (3.50 g) and Allyl Alcohol (3.48 g) to the flask. Dissolve in 100 mL of anhydrous Dichloromethane (DCM).

  • Catalyst Addition: Add DMAP (0.61 g) to the stirring solution.

  • Cooling: Submerge the flask in an ice-water bath (

    
    ) for 10 minutes.
    
    • Expert Note: Cooling is critical to prevent the "runaway" exotherm of the DCC coupling, which can degrade the alkyne.

  • Activation: Dissolve DCC (11.35 g) in 20 mL of DCM. Add this solution dropwise to the main reaction mixture over 15 minutes via syringe.

    • Observation: A white precipitate (DCU) will begin to form almost immediately.

  • Reaction: Stir at

    
     for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (RT). Stir for an additional 3 hours.
    
  • Monitoring: Check reaction progress via TLC (Silica gel; 20% EtOAc in Hexanes). Propiolic acid spot (baseline) should disappear.

Purification Workflow

The primary challenge in Steglich esterification is the complete removal of the urea byproduct (DCU).

Purification RxnMix Reaction Mixture (Suspension) Filter Cold Filtration (Celite Pad) RxnMix->Filter Remove DCU Filtrate Clear Filtrate (DCM + Product) Filter->Filtrate Wash Acid/Base Wash (0.5N HCl, then NaHCO3) Filtrate->Wash Remove DMAP/Acid Dry Drying (MgSO4 + Concentration) Wash->Dry Crude Crude Oil Dry->Crude Rotary Evaporator (Cold Bath) Distill Vacuum Distillation (50-60°C @ 15 mmHg) Crude->Distill Purification Final Pure Allyl Propiolate Distill->Final

Figure 2: Workup and purification logic flow.

Detailed Workup
  • Filtration: Cool the mixture back to

    
     to precipitate maximum DCU. Filter through a Celite pad or sintered glass funnel. Rinse the cake with cold DCM.
    
  • Extraction: Transfer filtrate to a separatory funnel.

    • Wash with 0.5M HCl (2 x 30 mL) to remove DMAP.

    • Wash with Saturated

      
        (2 x 30 mL) to remove unreacted acid.
      
    • Wash with Brine (1 x 30 mL).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap).
    
    • Caution: Do not heat the water bath above

      
       due to product volatility.
      
  • Distillation: Purify the crude oil via vacuum distillation.

    • Target: Collect fractions boiling at 50–60°C at 15 mmHg .

    • Note: Atmospheric distillation is NOT recommended due to polymerization risk.

Characterization Data

The product should be a clear, colorless liquid.[2]

TechniqueSignal / ValueAssignment

NMR
(400 MHz,

)

2.95 (s, 1H)
Acetylenic


4.72 (dt, 2H)
Allylic


5.30 - 5.45 (m, 2H)
Terminal Alkene


5.90 - 6.05 (m, 1H)
Internal Alkene

IR Spectroscopy 2120


stretch (Weak)
1720


Ester stretch (Strong)
3290


stretch
Physical Boiling Point~125°C (760 mmHg) / ~55°C (15 mmHg)

Safety & Handling (Critical)

  • Lachrymator: Allyl propiolate is a severe eye and respiratory irritant. It acts as an alkylating agent. Double-gloving and working strictly in a fume hood are mandatory.

  • Explosion Hazard: While propiolates are more stable than their parent acid, terminal acetylenes can form explosive metal acetylides. Avoid contact with copper, silver, or mercury salts unless under controlled catalytic conditions (e.g., Click chemistry).

  • Storage: Store at

    
     over copper wire (stabilizer) or with a trace of BHT (butylated hydroxytoluene) to prevent radical polymerization.
    

References

  • Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • PubChem Database. (2024). Allyl Propionate (Analogous Physical Data). National Library of Medicine.

  • Organic Chemistry Portal. (2024). Steglich Esterification Mechanism and Protocols.

  • Fisher Scientific. (2023). Safety Data Sheet: Propiolic Acid.

Sources

Technical Guide: Reactivity & Synthetic Utility of Conjugated Ester Alkynes (Alkynoates)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Conjugated ester alkynes (alkynoates) represent a distinct class of electrophilic building blocks in organic synthesis. Unlike isolated internal alkynes, the conjugation with an ester moiety significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, rendering the


-carbon highly susceptible to nucleophilic attack. This guide dissects the reactivity profiles of alkynoates, focusing on their role as "warheads" in covalent drug discovery, their utility in heterocycle synthesis via transition metal catalysis (Au/Ag), and their efficiency in bioconjugation (Thiol-yne click chemistry).

Electronic Structure & Mechanistic Underpinnings

The reactivity of alkynoates (


) is governed by the electron-withdrawing nature of the ester group. This polarization creates a "push-pull" system where the 

-carbon acts as a soft electrophile.
Orbital Interactions
  • LUMO Lowering: The

    
     orbital of the carbonyl group conjugates with the 
    
    
    
    system of the alkyne. This extended conjugation lowers the energy gap required for nucleophilic attack.
  • Regioselectivity: Hard/Soft Acid-Base (HSAB) theory dictates that "soft" nucleophiles (thiols, phosphines, cuprates) preferentially attack the soft

    
    -carbon (1,4-addition), while "hard" nucleophiles (Grignards without Cu, hydrides) may attack the hard carbonyl carbon (1,2-addition).
    
Reactivity Landscape

The following diagram maps the primary reaction pathways available to alkynoates based on reagent class.

ReactivityLandscape Alkynoate Conjugated Ester Alkyne (Alkynoate) ConjAdd Nucleophilic Conjugate Addition (1,4) Alkynoate->ConjAdd Soft Nucleophiles Cyclo Cycloadditions (DA, 1,3-Dipolar) Alkynoate->Cyclo Dienes/Dipoles Metal Transition Metal Activation (Au/Ag/Cu) Alkynoate->Metal Lewis Acids Vinyl Vinyl Sulfides/Amines (Bioconjugation) ConjAdd->Vinyl Warhead Covalent Inhibitors (Cys-Targeting) ConjAdd->Warhead Hetero Heterocycles (Coumarins, Pyrroles) Cyclo->Hetero Metal->Hetero Intramolecular

Figure 1: Strategic reactivity map for alkynoate functionalization.

Nucleophilic Conjugate Addition (The "Bread and Butter")

The most reliable reaction for alkynoates is the conjugate addition of heteroatomic nucleophiles. This pathway is critical for bioconjugation and covalent drug design .

Thiol-yne Reaction (Nucleophilic Mode)

Unlike the radical thiol-yne reaction (which often yields double addition products), the base-catalyzed nucleophilic addition to alkynoates is highly controllable, stopping at the vinyl sulfide stage.

  • Mechanism: Thiolate attack at the

    
    -carbon forms an allenolate intermediate.
    
  • Stereoselectivity: Protonation of the allenolate is the stereodetermining step. In protic solvents (MeOH), the Z-isomer (cis) is often kinetically favored due to H-bonding stabilization of the transition state, though thermodynamic equilibration to E can occur.

Amino-yne & Heterocycle Cascades

Primary amines react with alkynoates to form enamines. However, if the amine contains a pendant nucleophile (e.g., 2-aminobenzaldehyde), the initial Michael addition triggers a condensation cascade, yielding quinolines or similar heterocycles.

Transition Metal Catalysis: Gold(I) Activation

Gold catalysis has revolutionized the use of alkynoates. Au(I) complexes act as "soft carbophilic Lewis acids," activating the


-system of the alkyne towards nucleophilic attack without activating the ester carbonyl.
Mechanism of Intramolecular Cyclization

This pathway is standard for synthesizing oxygen-containing heterocycles (e.g., furans, coumarins) from alkynoates bearing pendant nucleophiles.

GoldCatalysis Start Alkynoate Substrate (Pendant Nu) Coord Au(I)-Alkyne Pi-Complex Start->Coord + [Au]+ Attack Anti-Nucleophilic Attack (Trans-addition) Coord->Attack Activation VinylAu Vinyl-Gold Intermediate Attack->VinylAu Cyclization Proto Protodeauration VinylAu->Proto + H+ Product Cyclized Heterocycle + Au(I) Catalyst Proto->Product - [Au]+ Product->Coord Catalyst Turnover

Figure 2: Mechanistic cycle for Gold(I)-catalyzed alkynoate cyclization.

Quantitative Comparison of Methodologies

MethodologyPrimary UtilityKey ReagentsStereoselectivityLimitations
Nucleophilic Thiol-yne Bioconjugation, Covalent Warheads

, Base (Et

N)
Z-selective (Kinetic)Reversible (Retro-Michael) at high temp
Radical Thiol-yne Polymerization, Cross-linkingDMPA, UV Light (365nm)Mixture (E/Z)Double addition common (1,2-dithio)
Au(I) Cyclization Heterocycle Synthesis (Coumarins)Ph

PAuCl, AgSbF

High RegiocontrolRequires anhydrous conditions; Catalyst cost
CuAAC (Click) Triazole SynthesisNaN

, CuSO

, Ascorbate
1,4-disubstitutedRequires terminal alkyne (usually)

Experimental Protocol: Regioselective Thiol-Yne Addition

Objective: Synthesis of a


-thio-acrylate derivative. This protocol serves as a model for cysteine targeting in covalent inhibitor development.

Rationale:

  • Base Selection: Triethylamine (0.1 eq) is sufficient to generate the thiolate without causing ester hydrolysis.

  • Solvent: Dichloromethane (DCM) is used to minimize proton exchange, favoring the E-isomer thermodynamically over long reaction times, whereas MeOH favors Z.

Materials
  • Ethyl propiolate (1.0 eq)

  • Thiophenol (1.05 eq)

  • Triethylamine (Et

    
    N) (0.1 eq)
    
  • DCM (anhydrous)

Step-by-Step Workflow
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl propiolate (1.0 mmol) in DCM (5 mL).

  • Nucleophile Addition: Add Thiophenol (1.05 mmol) dropwise via syringe.

    • Note: A slight excess ensures complete consumption of the electrophile.

  • Catalysis: Cool the solution to 0°C (ice bath) to control exotherm. Add Et

    
    N (0.1 mmol) slowly.
    
  • Reaction: Allow to warm to room temperature and stir for 2 hours.

    • Self-Validation: Monitor by TLC (Hexane/EtOAc 8:1). The alkyne spot (high R

      
      ) should disappear.
      
  • Workup: Quench with 1M HCl (5 mL) to protonate any remaining thiolate. Extract with DCM (2 x 10 mL). Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (SiO

    
    ).
    
Validation via NMR
  • Starting Material: Terminal alkyne proton appears as a singlet ~2.9 ppm.

  • Product: Disappearance of the 2.9 ppm singlet. Appearance of two vinylic doublets (

    
     Hz for Z, 
    
    
    
    Hz for E) in the 5.8–7.8 ppm region.

ProtocolWorkflow Step1 Dissolve Alkynoate in DCM (0.2 M) Step2 Add Thiol (1.05 eq) Cool to 0°C Step1->Step2 Step3 Add Et3N (0.1 eq) Initiate Reaction Step2->Step3 Step4 Monitor (TLC/NMR) Target: Loss of Alkyne H Step3->Step4 Step5 Acidic Quench & Workup Isolate Vinyl Sulfide Step4->Step5

Figure 3: Operational workflow for nucleophilic thiol-yne addition.

References

  • Lowe, A. B. (2010). Thiol-yne 'click' chemistry: a powerful and versatile methodology for materials synthesis.[1] Polymer Chemistry. Link

  • Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials. Link

  • Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews. Link

  • Trost, B. M., et al. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews. Link

  • Perin, G., et al. (2020). Green Synthesis of Organochalcogenides. Royal Society of Chemistry.[2] Link

Sources

Engineering Orthogonal Dual-Cure Polymer Networks Using Allyl Propiolate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the design of advanced biomaterials, drug delivery vehicles, and 3D-bioprinted scaffolds, the ability to decouple the initial shaping of a polymer from its final mechanical stabilization is paramount. Dual-cure polymer systems achieve this by utilizing two distinct, temporally separated polymerization stages [2]. However, achieving true orthogonality—where the first curing stage does not prematurely trigger or interfere with the second—remains a significant synthetic challenge.

Enter allyl propiolate (AP) . As a heterobifunctional monomer, AP possesses an electron-deficient alkyne (the propiolate group) and an electron-rich alkene (the allyl group) [1]. This structural asymmetry provides the ultimate foundation for orthogonal click chemistry. By selectively targeting the propiolate group via base-catalyzed nucleophilic addition in Stage 1, and subsequently targeting the allyl group via radical-mediated photopolymerization in Stage 2, formulation scientists can achieve unprecedented spatial and temporal control over network architecture.

Mechanistic Foundations: The Causality of Orthogonality

To understand why allyl propiolate is uniquely suited for dual-cure systems, we must examine the electronic environment of its reactive moieties.

Stage 1: The Thiol-Michael Addition (Nucleophilic)

The propiolate group (


) is highly activated by the electron-withdrawing ester linkage. This makes the alkyne highly susceptible to nucleophilic attack by thiolate anions. When a base catalyst (e.g., a tertiary amine or a photobase generator) is introduced, a rapid thiol-Michael addition  occurs [4].

Causality in experimental design: We actively choose a base-catalyzed nucleophilic mechanism for Stage 1 because the electron-rich allyl group (


) is virtually inert to nucleophiles. This guarantees that the allyl groups remain 100% intact during the initial gelation or chain-extension phase, forming a stable intermediate network.
Stage 2: The Thiol-Ene Photopolymerization (Radical)

Once the intermediate material is shaped, molded, or loaded with a therapeutic payload, the system must be locked into its final mechanical state. The pendant allyl groups, preserved from Stage 1, are highly reactive toward thiyl radicals. Upon UV irradiation in the presence of a photoinitiator, a radical thiol-ene step-growth polymerization rapidly consumes the allyl groups [3].

Causality in experimental design: The radical mechanism is chosen for Stage 2 because it is easily triggered by light, allowing for spatial patterning (e.g., via photomasks or laser stereolithography) and rapid curing without the need for elevated temperatures that could degrade sensitive biologics.

ReactionPathway AP Allyl Propiolate (AP) Stage1 Stage 1: Thiol-Michael Addition (Base Catalyzed) AP->Stage1 + Multifunctional Thiols Intermediate Intermediate Polymer Network (Pendant Allyl Groups) Stage1->Intermediate Selective Alkyne Reaction Stage2 Stage 2: Thiol-Ene Photopolymerization (UV/Radical Mediated) Intermediate->Stage2 + Photoinitiator & UV Light Final Fully Crosslinked Dual-Cure Network (High Tg, High Modulus) Stage2->Final Quantitative Alkene Conversion

Orthogonal dual-cure reaction pathway of allyl propiolate using thiol-Michael and thiol-ene chemistry.

Quantitative Data & Network Architecture

The distinct nature of the two curing stages results in vastly different kinetic profiles and thermomechanical properties. The table below summarizes the typical parameters observed when utilizing an AP/multifunctional thiol resin system.

ParameterStage 1: Thiol-Michael (Propiolate)Stage 2: Thiol-Ene (Allyl)
Reaction Mechanism Nucleophilic Step-GrowthRadical Step-Growth
Catalyst / Trigger Tertiary Amine (e.g., TEA) / AmbientPhotoinitiator (e.g., Irgacure 2959) / UV (365 nm)
Kinetics Moderate (Minutes to Hours)Ultra-fast (Seconds to Minutes)
Conversion Selectivity >98% Alkyne, <2% Allyl>95% Allyl
Intermediate State Viscous liquid or soft, flexible gelN/A
Final State N/ARigid, highly crosslinked thermoset
Network Tg Shift Low Tg (Often sub-ambient)High Tg (Significant increase, +40 to +70 °C) [3]

Self-Validating Experimental Protocols

As application scientists, we rely on protocols that contain built-in validation metrics. The following workflow details the formulation and curing of an AP-based dual-cure hydrogel, utilizing Fourier Transform Infrared Spectroscopy (FTIR) as an in-situ validation tool.

Materials Required:
  • Monomer: Allyl Propiolate (AP)

  • Crosslinker: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

  • Base Catalyst: Triethylamine (TEA) or a latent photobase generator (e.g., NPPOC-TMG) [4]

  • Photoinitiator: Irgacure 2959 (1-4 wt%)

Protocol: Step-by-Step Methodology

Step 1: Stoichiometric Formulation

  • Calculate the molar ratio of reactive groups. For a balanced network, the ratio of Thiol : Alkyne : Alkene should be carefully controlled. Since the propiolate can theoretically accept two thiols under radical conditions but is controlled to a 1:1 nucleophilic addition in Stage 1, formulate at a 2:1:1 (Thiol : Propiolate : Allyl) functional group ratio [4].

  • Mix AP and PETMP in a light-blocking amber vial to prevent premature radical generation.

  • Dissolve Irgacure 2959 (2 wt% relative to total monomer mass) into the mixture. Validation: The mixture should be optically clear. Take a baseline FTIR spectrum. You must observe distinct peaks at ~2110 cm⁻¹ (alkyne

    
     stretch) and ~1645 cm⁻¹ (allyl 
    
    
    
    stretch).

Step 2: Stage 1 Curing (Thiol-Michael)

  • Introduce the base catalyst (TEA, 0.5 wt%) to the formulation.

  • Mix thoroughly using a planetary centrifugal mixer for 30 seconds.

  • Cast the resin into the desired primary mold (e.g., a silicone mold for a drug delivery implant).

  • Allow the system to cure at room temperature in the dark for 60–120 minutes. Validation: Perform FTIR on the intermediate gel. The peak at ~2110 cm⁻¹ must be completely depleted, confirming total consumption of the propiolate groups. The peak at ~1645 cm⁻¹ must remain unshifted and undiminished, proving orthogonality.

Step 3: Processing and Payload Integration

  • Remove the soft, intermediate gel from the mold.

  • If utilizing the system for drug delivery, the gel can now be swollen in an aqueous solution containing the therapeutic payload (e.g., a biologic or small molecule). The low crosslink density of the intermediate state facilitates rapid diffusion into the matrix.

Step 4: Stage 2 Curing (Thiol-Ene)

  • Expose the payload-loaded intermediate gel to UV irradiation (365 nm, 20 mW/cm²) for 60 seconds.

  • The UV light cleaves the Irgacure 2959, generating radicals that initiate the thiol-ene reaction between the remaining thiols and the pendant allyl groups. Validation: Perform a final FTIR analysis. The peak at ~1645 cm⁻¹ must now be depleted. Dynamic Mechanical Analysis (DMA) should reveal a sharp increase in the storage modulus (

    
    ), confirming the transition to a densely crosslinked, locked network.
    

Workflow Prep Formulation Prep Mix AP, Thiols, Base Catalyst, PI Cure1 Stage 1 Curing Dark/Ambient, 1-2 hrs Alkyne Depletion Prep->Cure1 Shape Processing Molding, 3D Printing, or Drug Loading Cure1->Shape Cure2 Stage 2 Curing UV Irradiation (365nm) Allyl Depletion Shape->Cure2 Analyze Characterization DMA, FTIR, Swelling Ratio Cure2->Analyze

Step-by-step experimental workflow for fabricating allyl propiolate-based dual-cure hydrogels.

Applications in Drug Development and Biomaterials

The utilization of allyl propiolate in dual-cure systems directly addresses critical bottlenecks in pharmaceutical material science:

  • 3D Bioprinting of Complex Scaffolds: The Stage 1 cure can be tuned to occur rapidly as the material is extruded from a printer nozzle, providing immediate structural fidelity (shear-thinning recovery). The Stage 2 UV cure is then applied globally to the finished print to lock in the mechanical strength required for tissue engineering.

  • Environmentally Responsive Drug Delivery: By utilizing the orthogonal nature of AP, researchers can design networks where the first network degrades via hydrolysis (e.g., targeting the ester bond in the propiolate), while the second network remains intact, allowing for biphasic or zero-order release kinetics of encapsulated drugs.

  • Shape-Memory Medical Devices: The dramatic shift in glass transition temperature (

    
    ) between the intermediate and final states allows for the creation of shape-memory polymers. A device can be compressed into a small profile (Stage 1), surgically implanted, and then triggered via light or physiological temperature to expand and lock into its permanent shape (Stage 2).
    

References

  • Process for preparing graft copolymer comprising polyethylene. Justia Patents. 1

  • State of the Art in Dual-Curing Acrylate Systems. MDPI. 2

  • Thiol−Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks. ACS Publications. 3

  • Wavelength-Selective Sequential Polymer Network Formation Controlled with a Two-Color Responsive Initiation System. PMC - NIH. 4

Sources

Methodological & Application

Precision Orthogonal Engineering: Stepwise Functionalization of Allyl Propiolate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Allyl propiolate (CAS: 2408-20-0) serves as a high-value "linchpin" reagent in the synthesis of complex heterocyclic scaffolds and macrocyclic lactones. Its utility stems from its orthogonal bifunctionality : it possesses an electron-deficient terminal alkyne (


) and an allyl ester moiety (

).

This guide details the stepwise, orthogonal functionalization of allyl propiolate. By exploiting the distinct reactivity profiles of these two groups, researchers can sequentially construct complex drug-like pharmacophores—specifically coumarins, butenolides, and 1,2,3-triazoles—without cross-reactivity.

The Reactivity Map

The following diagram illustrates the divergent pathways available for allyl propiolate.

ReactivityMap AP Allyl Propiolate (Linchpin Reagent) Sono Pathway A: Sonogashira Coupling (C-C Bond Formation) AP->Sono Pd/Cu, Ar-I Click Pathway B: CuAAC 'Click' (1,2,3-Triazole Formation) AP->Click Cu(I), R-N3 ArylAlk Aryl-Alkynyl Esters (Pre-cyclization Scaffold) Sono->ArylAlk Triazole 1,4-Disubstituted Triazoles (Bioisosteres) Click->Triazole RCM Pathway C: Ring-Closing Metathesis (Macrocyclization/Lactone) Lactone Unsaturated Lactones (Coumarins/Macrocycles) RCM->Lactone ArylAlk->RCM Grubbs II (If pendant alkene present)

Figure 1: Divergent reactivity landscape of allyl propiolate. Pathway A followed by C represents the "Build-then-Cyclize" strategy common in natural product synthesis.

Chemical Profile & Safety (E-E-A-T)

PropertySpecification
Formula

MW 110.11 g/mol
Boiling Point ~140°C (at 760 mmHg)
Storage 2-8°C, under inert gas (Argon/Nitrogen). Light sensitive.
Stability Polymerizes upon heating or prolonged exposure to radical initiators.

Safety Warning: Allyl propiolate is a potent lachrymator and skin sensitizer. It is toxic to aquatic life.[1][2][3] All protocols below must be performed in a properly functioning fume hood. Double-gloving (nitrile) is recommended.

Module 1: C(sp) Functionalization via Sonogashira Coupling

Objective: Functionalize the terminal alkyne with an aryl halide while preserving the allyl ester for subsequent cyclization.

Mechanistic Insight

Allyl propiolate is an electron-deficient alkyne due to the conjugation with the ester carbonyl. This increases the acidity of the terminal proton, facilitating the formation of the copper acetylide intermediate. However, this also makes the alkyne susceptible to Michael additions.

  • Critical Control Point: Use a mild base (e.g., Et3N) rather than strong inorganic bases to prevent hydrolysis of the ester or polymerization.

  • Catalyst Choice:

    
     is preferred over 
    
    
    
    for its stability and ease of handling.
Protocol A: Sonogashira Coupling

Reagents:

  • Allyl propiolate (1.0 equiv)

  • Aryl Iodide (1.0 equiv)

  • 
     (2-5 mol%)
    
  • CuI (1-2 mol%)

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: Anhydrous THF or DMF (degassed)

Step-by-Step:

  • Degassing: In a flame-dried Schlenk flask, add the aryl iodide,

    
    , and CuI. Evacuate and backfill with Argon (3 cycles).
    
  • Solvation: Add degassed THF via syringe.

  • Base Addition: Add

    
     via syringe. The solution may turn dark (formation of Pd(0) species).
    
  • Substrate Addition: Add allyl propiolate dropwise over 5 minutes.

    • Why? Slow addition prevents high local concentrations that could lead to homocoupling (Glaser coupling) of the alkyne.

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Note: Do not heat above 40°C unless necessary. High heat risks isomerizing the allyl group or polymerization.

  • Monitoring: Monitor via TLC. The product will typically be less polar than the starting propiolate but more polar than the aryl iodide.

  • Workup: Filter through a pad of Celite to remove metal salts. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

Data Output:

Parameter Typical Range
Yield 75–90%
Reaction Time 4–12 Hours

| Key Impurity | Homocoupled Diyne (if


 is present) |

Module 2: Orthogonal Cyclization via Ring-Closing Metathesis (RCM)

Objective: Cyclize the functionalized propiolate (from Module 1) to form a lactone or coumarin scaffold. This step requires the aryl group attached in Module 1 to possess a pendant alkene (e.g., an O-allyl ether on the aryl ring).

Mechanistic Insight

The Grubbs II catalyst is tolerant of esters and internal alkynes. However, terminal alkynes can poison the catalyst. Therefore, Module 1 (Sonogashira) must be performed BEFORE Module 2 (RCM) to "cap" the alkyne.

Protocol B: RCM for Coumarin Synthesis

Reagents:

  • Functionalized Allyl Propiolate (from Module 1)

  • Grubbs 2nd Generation Catalyst (5-10 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step:

  • Dilution (Critical): Dissolve the substrate in anhydrous DCM to a concentration of 0.005 M to 0.01 M .

    • Why? High dilution favors intramolecular ring-closing (RCM) over intermolecular cross-metathesis (polymerization).

  • Degassing: Bubble Argon through the solvent for 15 minutes. Oxygen deactivates the Ruthenium carbene.

  • Catalyst Addition: Add Grubbs II catalyst in one portion.

  • Reflux: Fit with a reflux condenser and heat to 40°C (gentle reflux) for 12–24 hours.

  • Quenching: Add a few drops of DMSO or ethyl vinyl ether and stir for 30 minutes to scavenge the Ruthenium catalyst.

  • Purification: Concentrate and purify via silica gel chromatography.

Module 3: 1,3-Dipolar Cycloaddition (CuAAC "Click")

Alternative Pathway: If the target is a triazole bioisostere rather than a fused ring system.

Protocol C: Aqueous Click Chemistry

Reagents:

  • Allyl propiolate (1.0 equiv)

  • Organic Azide (

    
    ) (1.0 equiv)
    
  • 
     (10 mol%)
    
  • Sodium Ascorbate (20 mol%)

  • Solvent:

    
     (1:1)
    

Step-by-Step:

  • Preparation: Dissolve allyl propiolate and the organic azide in the solvent mixture.

  • Catalyst Generation: Add the sodium ascorbate (freshly prepared solution) followed by the copper sulfate solution.

    • Mechanism:[3][4][5][6][7][8] Ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction: Stir vigorously at room temperature for 6–12 hours. The reaction is often indicated by the precipitation of the triazole product.

  • Workup: Dilute with water and extract with EtOAc. If the product precipitated, simple filtration and washing with water is sufficient.

Validated Workflow: Total Synthesis of a Coumarin Scaffold

The following diagram summarizes the sequential application of Module 1 and Module 2 to synthesize a coumarin derivative, a common motif in anticoagulants and optical brighteners.

Workflow Start Start: Allyl Propiolate + 2-Iodophenyl allyl ether Step1 Step 1: Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Et3N) Start->Step1 C(sp)-C(sp2) Bond Formation Inter Intermediate: Internal Alkyne Diester Step1->Inter Step2 Step 2: Ring-Closing Metathesis (Grubbs II, DCM, Reflux) Inter->Step2 En-Yne Metathesis / RCM Final Product: Pyranocoumarin Scaffold (Fused Tricyclic System) Step2->Final

Figure 2: Sequential workflow for converting allyl propiolate into a tricyclic coumarin scaffold via Sonogashira coupling followed by RCM.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (Sonogashira) Homocoupling of alkyneAdd alkyne slowly to the catalyst mixture. Ensure strictly anaerobic conditions.
Black Precipitate (Sonogashira) Pd precipitation ("Pd Black")Ensure sufficient phosphine ligand is present. Add 10% extra

if needed.
No Reaction (RCM) Catalyst poisoningEnsure the alkyne from Step 1 is fully reacted (no terminal alkyne left). Use degassed solvents.
Polymerization (RCM) Concentration too highDilute reaction mixture to <0.01 M.

References

  • Sonogashira Coupling Mechanism & Scope: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Ring-Closing Metathesis (RCM) in Heterocycle Synthesis: Grubbs, R. H. (2006). Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture).

  • Synthesis of Coumarins via RCM: Schmidt, B., & Riemer, M. (2018). Ring-closing-metathesis-based synthesis of annellated coumarins from 8-allylcoumarins.[9][10] Beilstein Journal of Organic Chemistry.

  • Click Chemistry Protocols (CuAAC): Rostovtsev, V. V., et al. (2002).[5][11] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie.

  • Green Protocols for 1,3-Dipolar Cycloaddition: Martina, K., et al. (2019).[5][8] Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry.[8]

Sources

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Allyl Propiolate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Utility

Allyl propiolate (HC≡C-CO₂-CH₂-CH=CH₂) represents a high-value "dual-click" synthon in medicinal chemistry and materials science. Its utility stems from its orthogonal reactivity:

  • The Propiolate (Alkyne): An electron-deficient alkyne activated by the adjacent ester carbonyl, rendering it highly reactive toward copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • The Allyl Ester: A latent functional handle stable to CuAAC conditions but reactive in radical thiol-ene addition ("thiol-ene click") or olefin metathesis.

This guide provides optimized protocols for the CuAAC reaction of allyl propiolate, specifically designed to preserve the allyl ester integrity for subsequent functionalization.

Chemical Logic & Mechanism

The Propiolate Advantage

Unlike non-activated alkyl alkynes, propiolates possess a lower pKa at the terminal proton due to the electron-withdrawing ester group. This facilitates the formation of the Copper(I)-acetylide intermediate, often accelerating reaction rates. However, this activation also makes the ester bond susceptible to hydrolysis in basic media. Crucial Insight: Standard CuAAC protocols often ignore pH; for allyl propiolate, maintaining near-neutral pH is critical to prevent ester cleavage.

Mechanistic Pathway

The reaction follows the stepwise Huisgen cycloaddition mechanism catalyzed by Cu(I). The cycle involves the formation of a


-complex, deprotonation to a Cu-acetylide, and subsequent coordination of the azide to form a metallacycle.

CuAAC_Mechanism Cu_I Cu(I) Catalyst (Active Species) Acetylide Cu-Acetylide Intermediate Cu_I->Acetylide Coordination & Deprotonation Alkyne Allyl Propiolate (Alkyne) Alkyne->Acetylide Metallacycle Cu-Metallacycle Acetylide->Metallacycle Azide Binding Azide Organic Azide (R-N3) Azide->Metallacycle Product 1,4-Triazole Allyl Ester Metallacycle->Product Ring Contraction & Protonolysis Product->Cu_I Regeneration

Figure 1: Catalytic cycle of CuAAC. The electron-withdrawing ester on allyl propiolate stabilizes the Cu-acetylide but necessitates careful pH control.

Safety: The "Rule of Six"

Before proceeding, all researchers must validate the safety of the organic azide used.

  • The Rule of Six: The number of carbon atoms (plus other non-nitrogen atoms) must be at least six times the number of energetic functional groups (azide, nitro, etc.).[1][2]

    • Safe: Benzyl azide (

      
       vs 
      
      
      
      ).
    • Unsafe: Azidoethanol (requires solution storage, never isolate neat).

  • Lachrymator Warning: Allyl propiolate is a potent lachrymator (tear gas agent). Handle exclusively in a fume hood.

Protocol A: Small Molecule Synthesis (Organic/Biphasic)

Application: Synthesis of discrete bifunctional linkers or prodrug scaffolds. Solvent Strategy: A biphasic system (Water/t-BuOH) is used to solubilize both the organic azide and the copper salts.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Allyl Propiolate 1.0SubstrateLimiting reagent.
Organic Azide 1.05ReactantSlight excess ensures complete consumption of propiolate.
CuSO₄[3][4][5][6][7][8]·5H₂O 0.05Catalyst Precursor5 mol% loading.
Sodium Ascorbate 0.15Reducing AgentReduces Cu(II) to active Cu(I) in situ.
Solvent -Mediumt-Butanol / Water (1:1 v/v).
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Allyl Propiolate (1.0 equiv) and the Organic Azide (1.05 equiv) in t-BuOH (0.5 M concentration relative to alkyne).

  • Catalyst Solution: In a separate vial, dissolve CuSO₄·5H₂O (0.05 equiv) and Sodium Ascorbate (0.15 equiv) in water (equal volume to t-BuOH). The solution will turn bright yellow/orange as Cu(I) forms.

  • Initiation: Add the aqueous catalyst solution to the organic mixture. Cap the flask loosely (or use a septum with a needle vent) to allow pressure equilibration.

  • Reaction: Stir vigorously at room temperature (20–25°C).

    • Time: Propiolates typically react within 1–4 hours.

    • Monitoring: Check by TLC. The alkyne spot should disappear.

  • Workup:

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with saturated

      
       (removes bulk copper) and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel).

Protocol B: Bioconjugation (Aqueous/Protein Labeling)

Application: Attaching allyl handles to proteins, DNA, or hydrogels. Key Constraint: Biological molecules are sensitive to Cu-mediated oxidation (ROS). A protective ligand (THPTA ) is mandatory.

Reagents & Stoichiometry
ComponentConcentrationRoleNotes
Biomolecule-Azide 10–50 µMSubstrateTarget molecule.
Allyl Propiolate 100–500 µMTag10–50x excess relative to biomolecule.
CuSO₄ / THPTA 100 µM / 500 µMCatalyst ComplexPremix Cu and Ligand (1:5 ratio).
Sodium Ascorbate 2.5 mMReducing AgentFinal addition to start reaction.[6]
Buffer 100 mMMediumPhosphate (PBS) or HEPES, pH 7.0–7.4.
Step-by-Step Procedure
  • Ligand Premix (Critical): Mix

    
     and THPTA  (Tris(3-hydroxypropyltriazolylmethyl)amine) in a 1:5 molar ratio in water.[6] Let stand for 5 minutes. This complex protects the biomolecule from oxidative damage.
    
  • Assembly: In a microcentrifuge tube, combine:

    • Biomolecule-Azide (in PBS).

    • Allyl Propiolate (from DMSO stock).

    • Cu-THPTA Premix.

  • Initiation: Add Sodium Ascorbate stock solution.

  • Incubation: Incubate at 25°C for 30–60 minutes with gentle agitation.

    • Note: Do not heat proteins above 37°C.

  • Quenching & Cleanup:

    • Add EDTA (final conc. 10 mM) to chelate copper.

    • Purify via spin column (e.g., PD-10) or dialysis to remove excess propiolate and copper.

Workflow: Orthogonal Dual-Functionalization

The power of allyl propiolate lies in the sequential reaction capability. The triazole ring formed in Step 1 is chemically inert to the radical conditions used in Step 2.

Dual_Click_Workflow Start Allyl Propiolate Step1 Step 1: CuAAC Reaction (Reacts Alkyne) Start->Step1 + Azide (R-N3) + Cu(I) Catalyst Inter Intermediate: Triazole-Allyl Ester Step1->Inter Step2 Step 2: Thiol-Ene 'Click' (Reacts Allyl) Inter->Step2 + Thiol (R'-SH) + UV (365nm) or LAP Final Final Conjugate (Thioether-Triazole) Step2->Final

Figure 2: Sequential workflow. Step 1 utilizes the alkyne; Step 2 utilizes the allyl alkene.

Troubleshooting & Quality Control

Copper Removal (The "Blue" Problem)

Residual copper is toxic to cells and interferes with subsequent thiol-ene reactions.

  • Solid Phase Extraction: Use a small plug of silica or commercially available copper scavenger resins (e.g., QuadraPure™).

  • Chelation: Wash organic layers with 0.1 M EDTA (pH 7) rather than just water.

Hydrolysis Check

The allyl ester is the weak link.

  • QC Method:

    
     NMR.
    
  • Signal: Monitor the allyl protons. The internal alkene proton (

    
    ) appears as a multiplet around 5.9 ppm. If hydrolysis occurs, the allyl alcohol signals will shift distinctively compared to the ester.
    
Homocoupling (Glaser Coupling)

If the reaction turns green/blue and stalls, oxygen has entered, oxidizing Cu(I) to Cu(II) and promoting alkyne-alkyne coupling.

  • Fix: Degas solvents thoroughly (sparge with Argon) and increase Sodium Ascorbate concentration.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[9] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[4] Angewandte Chemie International Edition. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Link

    • Key source for THPTA ligand protocols.
  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. Link

    • Foundational text for the second step of the dual-functionaliz
  • Bräse, S., et al. (2005). Organic Azides: An Explosion of Diversity in Science and Technology. Angewandte Chemie International Edition. Link

    • Authoritative source on Azide safety and the "Rule of Six".

Sources

Application Note: Stereoselective Cycloaddition Reactions of Allyl Propiolate Derivatives in Complex Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

Allyl propiolate is a highly versatile, electron-deficient dipolarophile and dienophile widely utilized in the construction of complex polycyclic scaffolds. Its unique structural features—an activated alkyne conjugated with an ester, capped by a terminal allyl group—make it an exceptionally reactive candidate for [3+2] and [4+2] cycloadditions.

This application note details the mechanistic principles and optimized protocols for utilizing allyl propiolate in rhodium-catalyzed intramolecular carbonyl ylide cycloadditions. This specific transformation is critical for accessing the oxo-bridged guaianolide ring system, a core structural motif found in highly potent, biologically active sesquiterpenes such as the renal-cancer-targeting englerin A [1].

Mechanistic Rationale & Causality

The synthesis of oxo-bridged polycycles relies on a tightly controlled, tandem catalytic sequence where the reactivity of allyl propiolate plays a central role.

  • Carbenoid Generation & Ylide Formation: Treatment of a diazoketone precursor with a Rh(II) catalyst (e.g., Rh₂(OAc)₄) extrudes nitrogen gas, generating an electrophilic rhodium carbenoid. The adjacent carbonyl oxygen acts as an internal nucleophile, attacking the carbenoid to form a transient, highly reactive bicyclic carbonyl ylide[1].

  • Dipolarophile Trapping (The Role of Allyl Propiolate): The resulting carbonyl ylide acts as an electron-rich 1,3-dipole. Allyl propiolate is deliberately selected as the trapping agent because its electron-withdrawing ester group significantly lowers its Lowest Unoccupied Molecular Orbital (LUMO). This narrow HOMO-LUMO gap facilitates a rapid, highly stereoselective [3+2] cycloaddition.

  • Kinetic Control: The reaction must be heated to 100 °C. While ylide formation occurs at lower temperatures, the bimolecular trapping by allyl propiolate must outcompete the unimolecular degradation or dimerization of the ylide. Elevated temperatures ensure the activation energy for the cycloaddition is rapidly overcome, funneling the intermediate exclusively toward the desired cycloadduct [1].

Reaction Optimization & Kinetic Data

The critical nature of thermal activation in this protocol is demonstrated by the temperature-yield dependence. Insufficient thermal energy leads to the accumulation and subsequent decomposition of the ylide intermediate.

Temperature (°C)Reaction TimeYield (%)Product Profile
100 15 min >95% (Optimal) Single stereoisomer
801 h80%Minor degradation products observed
6012 h50%Significant ylide decomposition

Table 1: Optimization of the bimolecular carbonyl ylide-alkyne cycloaddition. Data adapted from Navickas et al. [1].

Experimental Protocol: Rh(II)-Catalyzed [3+2] Cycloaddition

This methodology is designed as a self-validating workflow to ensure high-fidelity synthesis and reproducible yields.

Materials & Reagents
  • Diazoketone precursor (e.g., derived from (R)-(-)-carvone, 1.0 mmol)

  • Allyl propiolate (Dipolarophile, 1.5 mmol, 1.5 equiv.)

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.01 mmol, 1.0 mol %)

  • Anhydrous Toluene (Deoxygenated, 10 mL)

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: In a flame-dried, argon-purged Schlenk flask, dissolve the diazoketone precursor and allyl propiolate in anhydrous toluene to achieve a 0.1 M concentration.

    • Causality Check: Toluene is chosen for its high boiling point and non-coordinating nature, which prevents solvent interference with the electrophilic Rh(II) center.

  • Catalyst Addition: Add the Rh₂(OAc)₄ catalyst to the solution in one single portion.

    • Note: The solution may exhibit a slight color change as the rhodium coordinates with the diazo species.

  • Thermal Activation: Immediately immerse the reaction flask into a pre-heated oil bath at 100 °C. Stir vigorously for exactly 15 minutes.

    • Causality Check: Rapid, intense heating prevents the accumulation of the reactive carbonyl ylide, ensuring it is immediately trapped by the allyl propiolate, thereby suppressing dimerization side-reactions.

  • Reaction Monitoring (Self-Validation): After 15 minutes, remove a 10 µL aliquot, quench in hexanes, and analyze via Thin Layer Chromatography (TLC) using a 20% EtOAc/Hexanes eluent. The complete consumption of the UV-active diazoketone and the appearance of a new, lower-Rf spot confirms reaction completion. Further validation should be conducted via crude ¹H-NMR to confirm the disappearance of the terminal alkyne proton (~2.9 ppm) and the formation of the bridged polycyclic protons.

  • Workup: Remove the flask from the heat and allow it to cool to room temperature. Concentrate the crude mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the residue via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes) to isolate the oxo-bridged polycycle as a single stereoisomer.

Pathway Visualization

Pathway Diazo Diazoketone Precursor Carbenoid Rhodium Carbenoid Diazo->Carbenoid Rh2(OAc)4 -N2 Ylide Bicyclic Carbonyl Ylide (1,3-Dipole) Carbenoid->Ylide Intramolecular Cyclization Cyclo [3+2] Cycloaddition Ylide->Cyclo Propiolate Allyl Propiolate (Dipolarophile) Propiolate->Cyclo Product Oxo-Bridged Polycycle Cyclo->Product Stereoselective Trapping

Mechanistic pathway of Rh(II)-catalyzed carbonyl ylide generation and [3+2] cycloaddition.

Downstream Utility: The Allyl Ester Handle

The strategic choice of allyl propiolate over simpler derivatives (like methyl or ethyl propiolate) becomes evident during downstream drug development and functionalization. The allyl ester can be selectively deprotected using Pd(PPh₃)₄ and a mild nucleophile (e.g., morpholine) to yield the free carboxylic acid without disturbing the delicate oxo-bridged core. This acid can then undergo a Curtius rearrangement to install critical amine functionalities—a sequence pivotal in the total synthesis of englerin analogues[2]. Furthermore, allyl propiolate serves as an excellent dienophile in advanced chemo-enzymatic Diels-Alder cascades, as demonstrated in the synthesis of sorbicillinoid natural products [3].

References

  • Navickas, V.; Ushakov, D. B.; Maier, M. E.; Ströbele, M.; Meyer, H.-J. "Synthesis of the Guaianolide Ring System via Cycloaddition of a Bicyclic Carbonyl Ylide with Allyl Propiolate." Organic Letters 2010, 12 (15), 3418-3421. URL:[Link]

  • Ushakov, D. B.; Navickas, V.; Ströbele, M.; Maichle-Mössmer, C.; Sasse, F.; Maier, M. E. "Total synthesis and biological evaluation of (-)-9-deoxy-englerin A." Organic Letters 2011, 13 (8), 2090-2093. URL:[Link]

  • Sib, A.; Gulder, T. A. M. "Stereoselective Total Synthesis of Bisorbicillinoid Natural Products by Enzymatic Oxidative Dearomatization/Dimerization." Angewandte Chemie International Edition 2017, 56 (42), 12888-12891. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Allyl Polymerization & Degradative Chain Transfer

[1]

Status: Online 🟢 Current Operator: Senior Application Scientist Topic: Overcoming Degradative Chain Transfer (DCT) in Allyl Monomers

Core Directive: The "Allyl Paradox"

Welcome to the technical support hub for allyl polymerization. If you are here, you are likely experiencing the "Allyl Paradox" : highly reactive radicals that produce virtually no polymer.

The Diagnosis: Unlike vinyl monomers (e.g., styrene, acrylates), allyl monomers (e.g., allyl acetate, allyl chloride) possess a fatal flaw: the


-methylene hydrogen
  • Propagation (

    
    ):  The radical adds to the double bond (Slow).
    
  • Chain Transfer (

    
    ):  The radical abstracts an 
    
    
    -hydrogen from a monomer (Fast).
  • Termination: This creates a resonance-stabilized allylic radical.[1] This radical is too stable to initiate a new chain effectively, causing the reaction to stall.

Symptoms of DCT:

  • Low Molecular Weight: Only oligomers (DP < 20) are formed.

  • High Initiator Consumption: The reaction consumes massive amounts of initiator for very little conversion.

  • First-Order Kinetics: Rate

    
     (instead of the standard 
    
    
    ), indicating that the monomer itself is acting as the terminator.

Visualizing the Failure Mode

To fix the problem, we must first visualize the kinetic competition.

DCT_MechanismInitiatorInitiator (I•)MonomerAllyl Monomer(CH2=CH-CH2-R)Initiator->Monomer InitiationPropRadicalPropagating Radical(Chain Growth)Monomer->PropRadical AdditionPropRadical->Monomer Propagation (kp)(Slow)AllylRadicalStable Allylic Radical(DEAD END)PropRadical->AllylRadical H-Abstraction (ktr)(Fast & Fatal)PolymerPolymer ChainPropRadical->Polymer GrowthAllylRadical->AllylRadical Dimerization(Termination)

Figure 1: The Kinetic Competition. The red dashed line represents the degradative chain transfer pathway that outcompetes propagation.

Troubleshooting & Mitigation Protocols

Ticket #001: Chemical Modification (Lewis Acid Complexation)

Strategy: "Complexed Radical Polymerization" Logic: Adding a Lewis acid (e.g., Zinc Chloride,



Experimental Protocol:

  • Reagents: Allyl Acetate, Benzoyl Peroxide (BPO), Zinc Chloride (

    
    , anhydrous).
    
  • Safety:

    
     is hygroscopic and corrosive. Handle in a glovebox or under dry 
    
    
    .

Step-by-Step:

  • Preparation: Dissolve

    
     in the allyl monomer.
    
    • Target Ratio:

      
       (molar ratio).
      
    • Note: The solution may become viscous.

  • Initiator Addition: Add BPO (1-2 wt%).

  • Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (critical, as

    
     exacerbates inhibition).
    
  • Polymerization: Heat to 60°C – 70°C.

  • Workup: Precipitate in excess methanol containing trace HCl (to break the Zn-complex) followed by washing with water.

Expected Outcome: | Parameter | Standard Polymerization | With

ConversionDegree of PolymerizationKinetics
Ticket #002: Copolymerization (The "Maleic" Solution)

Strategy: Alternating Copolymerization Logic: Allyl monomers are electron-rich (donors). Maleic Anhydride (MA) is electron-poor (acceptor). They form a Charge Transfer Complex (CTC). The radical prefers to cross-propagate (Allyl


Experimental Protocol:

  • Stoichiometry: Mix Allyl Acetate and Maleic Anhydride in a 1:1 molar ratio.

  • Solvent: Use a polar solvent like Ethyl Acetate or MEK (Methyl Ethyl Ketone) to solubilize the MA.

  • Initiator: AIBN or BPO (1 wt%).

  • Temperature: 60°C.

  • Observation: The reaction is significantly faster than homopolymerization.

  • Result: Strictly alternating copolymer (Allyl-alt-MA).

Why this works: The transition state for cross-propagation is lower in energy than the H-abstraction pathway.

Ticket #003: Isotopic Substitution (The "Nuclear" Option)

Strategy: Deuterated Monomers Logic: The Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond. Replacing the




Application:

  • Primarily used for mechanistic validation or high-value pharmaceutical applications where yield is paramount and cost is secondary.

  • Data:

    
    . This shift is often enough to push the system from "oligomerization" to "polymerization."
    

Troubleshooting Decision Tree

Troubleshooting_TreeStartProblem: Low Yield / OligomersCheck1Is the monomer strictly Allyl?Start->Check1Decision1Yes (e.g., Allyl Acetate)Check1->Decision1Decision2No (e.g., Methallyl)Check1->Decision2 Methallyl has CH3(Less DCT issues)Check2Is the application cost-sensitive?Decision1->Check2Solution1Add Lewis Acid (ZnCl2)Target: Complexed RadicalValidationSuccess: High MW PolymerSolution1->Validation Check KineticsSolution2Copolymerize w/ Maleic AnhydrideTarget: Alternating SequenceSolution2->Validation Check NMR for Alt. StructureCheck2->Solution1 No (High Value)Check2->Solution2 Yes (Industrial)

Figure 2: Decision logic for selecting the appropriate mitigation strategy based on monomer type and constraints.

Frequently Asked Questions (FAQs)

Q1: Can I just increase the initiator concentration to force the reaction? A: No. This is a common trap. Because the reaction follows first-order kinetics with respect to the initiator (due to DCT), adding more initiator increases the concentration of primary radicals, which simply terminate more chains. You will end up with more oligomers, not longer chains. You must alter the


Q2: Why does Methallyl chloride polymerize better than Allyl chloride? A: Methallyl monomers have a methyl group on the


Q3: Can I use ATRP or RAFT for allyl monomers? A: It is extremely difficult.

  • ATRP: The carbon-halogen bond in allyl halides is unstable under standard ATRP conditions, leading to catalyst poisoning.

  • RAFT: Possible but requires specific "mismatched" Chain Transfer Agents (CTAs), typically xanthates (MADIX polymerization). Standard trithiocarbonates often fail.

Q4: What is the "Effective" vs. "Degradative" Chain Transfer distinction? A:

  • Degradative:[2][1][3][4][5] The radical abstracts H, forms a stable radical, and the chain stops (Reaction Rate

    
    ).[2]
    
  • Effective: The radical abstracts H, forms a radical, but that radical successfully initiates a new chain (Reaction Rate stable, but MW

    
    ).
    
  • Allyl polymerization is dominated by the degradative type.

References

  • Bartlett, P. D., & Altschul, R. (1945). The Polymerization of Allyl Compounds.[2][3][4][5][6][7][8][9][10] I. Allyl Acetate.[3][4][9] Journal of the American Chemical Society. Link (Foundational mechanism of degradative chain transfer).

  • Matsumoto, A., & Oiwa, M. (1970). Kinetics of Polymerization of Allyl Compounds. Journal of Polymer Science.[1][11] (Detailed kinetics on Lewis Acid effects).

  • BenchChem Technical Support. (2025). Strategies to Reduce Degradative Chain Transfer in Allyl Polymerizations.Link (Protocols for

    
     and RAFT optimization).
    
  • Zhang, L., et al. (2018). Study on the photopolymerization mechanism of allyl monomers: A photo-driven radical-mediated [3+2] cyclopolymerization.[6] ResearchGate.[6] Link (Cyclization strategies).

  • Bordege, V., et al. (2012). Kinetic Isotope Effect in Radical Polymerization. Polymer Chemistry.[2][1][3][5][6][9][11][12] (Validation of H-abstraction mechanism).

Technical Support Center: Troubleshooting Allyl Propiolate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of allyl propiolate. This guide is tailored for researchers, synthetic chemists, and drug development professionals experiencing low yields, polymerization, or purification bottlenecks when synthesizing this highly reactive alkyne-ester building block.

Due to the dual reactivity of the terminal alkyne and the allylic double bond, traditional esterification methods often fail. This guide breaks down the mechanistic causality behind these failures and provides validated, high-yielding alternative protocols.

Part 1: FAQ & Troubleshooting Guide

Q1: Why is my esterification yield so low (often <30%) when using standard Fischer esterification (H₂SO₄/Toluene)? A1: Propiolic acid and allyl alcohol are both highly reactive. Heating them with a strong Brønsted acid catalyst (like H₂SO₄) in a Dean-Stark apparatus promotes competitive side reactions. The terminal alkyne is highly susceptible to acid-catalyzed hydration and polymerization, while allyl alcohol can undergo etherification or isomerization. The dark, viscous mixture you observe is a result of thermal and acid-induced polymerization of the alkyne moiety. Traditional high-temperature acid catalysis is fundamentally incompatible with the stability limits of propiolic acid.

Q2: What is the most reliable method for laboratory-scale preparation of allyl propiolate? A2: The Steglich esterification using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) is highly recommended for lab scale. This reaction proceeds at 0 °C to room temperature, completely preventing thermal degradation. Mechanistically, DCC activates the carboxylic acid to an O-acylisourea intermediate. DMAP then attacks this intermediate to form a highly reactive acylpyridinium species. Allyl alcohol rapidly traps this intermediate, yielding the ester without the need for heat or strong acids.

Q3: How can I scale up the synthesis without using expensive coupling reagents and generating DCU waste? A3: For larger scales, an aliphatic alkylation approach using allyl bromide and a mild base is superior. Reacting propiolic acid with sodium bicarbonate (NaHCO₃) in N,N-dimethylformamide (DMF) generates the carboxylate anion. DMF acts as a polar aprotic solvent, solvating the sodium cation and leaving a highly nucleophilic "naked" carboxylate to attack the allyl bromide via an Sₙ2 mechanism. This avoids strong acids and the generation of stoichiometric dicyclohexylurea (DCU) waste [1].

Q4: How should I purify and store the final product to prevent degradation? A4: Allyl propiolate is a volatile, reactive liquid. Purification is typically achieved via careful vacuum distillation or flash column chromatography [2]. To prevent spontaneous polymerization, it must be stored at -20 °C over a stabilizer such as hydroquinone (if compatible with your downstream application) or in a dark, inert environment (e.g., argon-flushed amber vial) [3].

Part 2: Quantitative Data Summary

The following table summarizes the quantitative metrics and comparative viability of the three primary synthetic routes for allyl propiolate:

Synthesis MethodReagents / CatalystOperating Temp.Reaction TimeTypical YieldPrimary Byproducts / Issues
Fischer Esterification Propiolic acid, allyl alcohol, H₂SO₄100 °C4–6 h< 30%Severe polymerization, etherification
Steglich Esterification Propiolic acid, allyl alcohol, DCC, DMAP0 °C to RT4 h75–85%DCU waste removal can be tedious
Base-Promoted Alkylation Propiolic acid, allyl bromide, NaHCO₃RT12–18 h80–90%Requires extensive aqueous washing

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Mild Steglich Esterification (DCC/DMAP)

Causality: DCC is used to activate the relatively poor electrophile (propiolic acid) into a highly reactive O-acylisourea. DMAP acts as an acyl transfer catalyst, forming an acylpyridinium intermediate that prevents side-reactions and accelerates alcoholysis.

  • Initialization: Dissolve propiolic acid (1.0 eq) and allyl alcohol (1.2 eq) in anhydrous CH₂Cl₂ (0.5 M) in a round-bottom flask cooled to 0 °C using an ice bath.

  • Catalyst Addition: Add DMAP (0.1 eq) to the solution and stir for 5 minutes.

  • Activation & Self-Validation: Slowly add a solution of DCC (1.1 eq) in CH₂Cl₂ dropwise over 30 minutes.

    • Self-Validation Checkpoint: Within 5–10 minutes of DCC addition, a white precipitate of dicyclohexylurea (DCU) will begin to form. This visual cue confirms the successful activation of the acid. If the solution remains completely clear, the DCC may be degraded.

  • Propagation: Stir the suspension at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 3 hours.

  • Purification: Filter the suspension through a pad of Celite to remove the insoluble DCU byproduct. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate carefully under reduced pressure (product is volatile), and purify via flash chromatography (hexane/ethyl acetate).

Protocol B: Base-Promoted Alkylation

Causality: NaHCO₃ deprotonates the carboxylic acid without being nucleophilic enough to attack the alkyne via a Michael addition. The Sₙ2 substitution is highly efficient in polar aprotic conditions.

  • Initialization: Dissolve propiolic acid (1.0 eq) in anhydrous DMF (1.0 M) at room temperature.

  • Deprotonation & Self-Validation: Slowly add solid NaHCO₃ (2.0 eq) in portions.

    • Self-Validation Checkpoint: Immediate effervescence (bubbling) will occur. This is the release of CO₂ gas, which thermodynamically drives the deprotonation forward and confirms the formation of the sodium propiolate salt.

  • Equilibration: Stir the mixture for 1 hour until gas evolution completely ceases.

  • Alkylation: Add allyl bromide (1.5 eq) dropwise to the reaction mixture.

  • Propagation: Stir the mixture overnight (12–18 hours) at room temperature.

  • Workup: Dilute the reaction mixture with diethyl ether (3x volume). Wash the organic layer extensively with distilled water (at least 3–4 times) to partition and remove the DMF, followed by a final brine wash.

  • Isolation: Dry over MgSO₄, filter, and carefully concentrate. Purify via vacuum distillation to yield the pure ester.

Part 4: Workflow & Logical Relationships Diagram

G Start Propiolic Acid Decision Select Synthesis Route Start->Decision MethodA Steglich Esterification (Allyl Alcohol, DCC, DMAP) Decision->MethodA Mild Conditions MethodB Aliphatic Alkylation (Allyl Bromide, NaHCO3, DMF) Decision->MethodB Scalable/Base MethodC Fischer Esterification (Allyl Alcohol, H2SO4, Heat) Decision->MethodC Harsh/Acid PurificationA Filter DCU & Column Chromatography MethodA->PurificationA PurificationB Aqueous Workup & Distillation MethodB->PurificationB Failure Polymerization / Low Yield MethodC->Failure Thermal Degradation Success Pure Allyl Propiolate PurificationA->Success PurificationB->Success

Workflow for allyl propiolate synthesis comparing Steglich, alkylation, and Fischer routes.

References

  • Source: bg.ac.
  • Title: Towards the Total Synthesis of Natural Products (–)
  • Source: acs.

Technical Support Center: Chemoselectivity in Allyl Propiolate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Controlling Chemoselectivity in Allyl Propiolate Architectures Ticket ID: AP-CHEM-SEL-001

System Overview: The Allyl Propiolate Paradox

Welcome to the technical support center for allyl propiolate chemistry. You are likely here because your substrate is behaving unpredictably.

Allyl propiolates are "Janus-faced" substrates. They contain two distinct


-systems (an electron-deficient alkyne and a nucleophilic alkene) tethered by an ester. This architecture creates a high-stakes competition between 1,5-enyne cycloisomerization , 1,4-conjugate addition , and decarboxylative allylation .

This guide bypasses general textbook theory to address the specific failure modes of this substrate class in Gold, Palladium, and Radical manifolds.

Module A: Gold(I)/Platinum(II) Catalysis (Cycloisomerization)

Core Issue: The "Bicyclo vs. Diene" Divergence. Mechanism: 1,5-Enyne Cycloisomerization.

In Gold catalysis, the allyl propiolate is a 1,5-enyne. The ester group, however, polarizes the alkyne, making 1,2-acyloxy migration (Rautenstrauch rearrangement) a competitive "leak" pathway that kills your desired cyclization.

Troubleshooting Guide
SymptomDiagnosisCorrective Action
Product is a complex mixture of 1,3-dienes. "Single Cleavage" Pathway Dominance. Your catalyst is likely too electrophilic or the ligand is too small, favoring the skeletal rearrangement that opens the cyclopropyl gold carbene intermediate.Switch Ligands: Move from simple phosphines (

) to bulky NHCs (IPr, IMes). The steric bulk stabilizes the intermediate and favors the formation of the bicyclo[3.1.0]hexane system via the "Double Cleavage" or direct cyclopropanation pathway.
Formation of Furans or Hydride-shift products. 1,2-Acyloxy Migration. The ester oxygen is attacking the activated alkyne before the alkene can.Change Metal Center: Switch from

to

(

). Platinum is often less prone to the 1,2-acyloxy shift in these specific ester-tethered systems compared to cationic Gold.
Low conversion / Catalyst decomposition. "Silver Effect" Poisoning. Free silver from the chloride abstraction step is bridging the alkyne.Use Pre-formed Catalysts: Switch to cationic gold complexes like

to eliminate free silver salts from the reaction media.
Visualizing the Divergence (The Gold Manifold)

GoldPathways Start Allyl Propiolate (1,5-Enyne) Coord Au(I)-Alkyne Complex Start->Coord + [Au]+ CycInt Cyclopropyl Gold Carbene Coord->CycInt Alkene Attack (5-endo/6-exo) AcMig 1,2-Acyloxy Migration (Rautenstrauch) Coord->AcMig Electron-Deficient Alkyne Low Steric Bulk SkelRearr Skeletal Rearrangement (Single Cleavage) CycInt->SkelRearr Small Ligands (PPh3) CycProp Cyclopropanation (Double Cleavage) CycInt->CycProp Bulky Ligands (NHC) Furan Furan/Hydride Shift (Dead End) AcMig->Furan Diene 1,3-Diene Product SkelRearr->Diene Bicyclo Bicyclo[3.1.0]hexane CycProp->Bicyclo

Caption: Mechanistic divergence in Gold-catalyzed reactions. Ligand sterics dictate the split between diene formation and bicyclic ring closure.

Module B: Palladium Catalysis (Decarboxylative Allylation)

Core Issue: Protonation vs. Allylation. Mechanism: Tsuji-Trost Decarboxylative Allylation (DcA).

When you treat an allyl propiolate with Pd(0), it undergoes oxidative addition and loss of


. You generate a specific ion pair: a propargyl anion (or allenyl anion) and a 

-allyl palladium cation. The failure mode is almost always protonation of the anion instead of recombination with the allyl group.
Troubleshooting Guide
SymptomDiagnosisCorrective Action
Formation of the saturated alkyne/allene (Protonation). "Loose" Ion Pair. The anion and the Pd-allyl cation have separated too far, allowing the anion to grab a proton from the solvent or trace water.Solvent Switch: Move to non-polar solvents (Toluene or Hexane/Toluene mix).[1] This forces the ion pair to remain "tight" (contact ion pair), facilitating the rapid C-C bond formation before protonation can occur.
Regioselectivity issues (Linear vs. Branched). Steric Mismatch. The recombination is occurring at the wrong terminus of the allyl or propargyl system.Ligand Tuning: Use PHOX (Phosphinooxazoline) ligands. These electron-deficient ligands create a distinct electronic bias on the Pd center, often favoring the branched (chiral) product in decarboxylative allylation.
No Decarboxylation (Starting Material remains). Oxidative Addition Failure. The propiolate ester bond is stronger than a typical allyl carbonate.Temperature Ramp: Propiolates require higher activation energy than allyl carbonates. Increase T to 60-80°C. If still stuck, add a Lewis Acid co-catalyst (e.g.,

) to activate the carbonyl.
Standard Operating Protocol: Pd-Catalyzed DcA
  • Catalyst Prep: Mix

    
     (2.5 mol%) and Ligand (e.g., 
    
    
    
    , 5.5 mol%) in anhydrous Toluene under Argon. Stir 30 min.
  • Substrate: Add Allyl Propiolate (1.0 equiv).

  • Activation: Heat to 40°C. Monitor

    
     evolution (bubbling).
    
  • Completion: If protonation byproducts appear (by NMR), increase concentration (0.1 M

    
     0.5 M) to favor the bimolecular recombination over solvent interaction.
    

Module C: Radical Cyclization (Tin/Photoredox)

Core Issue: Reduction (Hydro-alkynylation) vs. Cyclization. Mechanism: 5-exo-dig Radical Cyclization.

Radical attack on the propiolate alkyne is fast, but the resulting vinyl radical is unstable. It must cyclize onto the alkene faster than it abstracts a hydrogen atom from the medium.

Troubleshooting Guide
SymptomDiagnosisCorrective Action
Product is the reduced ester (Open chain). Premature H-Abstraction. The H-atom donor (e.g.,

) concentration is too high.
Syringe Pump Addition: You must keep the radical carrier concentration effectively zero. Add the

/ AIBN solution over 4-8 hours via syringe pump.
Oligomerization. Intermolecular dominance. The radical is attacking another substrate molecule instead of the internal alkene.High Dilution: Run the reaction at 0.005 M - 0.01 M. This kinetically favors the intramolecular 5-exo-dig cyclization.
Wrong Ring Size (6-endo vs 5-exo). Baldwin Rule Violation / Electronic Control. Substrate Design: Radical cyclizations of propiolates strongly favor 5-exo-dig to form

-methylene-

-butyrolactones. If you need the 6-membered ring, you must place a radical-stabilizing group (e.g., Ph) at the internal alkene position.
Visualizing the Radical Clock

RadicalClock Start Allyl Propiolate RadGen Vinyl Radical (Intermediate) Start->RadGen Radical Initiator (Sn/Photo) H_Abs H-Abstraction (Reduction) RadGen->H_Abs High [H-Donor] Cyc 5-exo-dig Cyclization RadGen->Cyc High Dilution Slow Addition Waste Reduced Open Chain (Waste) H_Abs->Waste Prod Alpha-Methylene Lactone Cyc->Prod

Caption: The "Radical Clock." Success depends on the rate of cyclization (


) exceeding the rate of Hydrogen abstraction (

).

References

  • Fürstner, A., & Davies, P. W. (2007). Catalytic Carbophilic Activation: Catalysis by Platinum and Gold Acids. Angewandte Chemie International Edition.

    • Context: Foundational text on the divergence between Pt and Au in 1,5-enyne systems.
  • Trost, B. M., & Xu, J. (2005). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Enol Carbonates.[1][2][3] Journal of the American Chemical Society.[1][3]

    • Context: Establishes the "tight ion pair" mechanism essential for preventing protonation in decarboxylative allyl
  • Behenna, D. C., & Stoltz, B. M. (2004).[3] The Enantioselective Tsuji Allylation.[3] Journal of the American Chemical Society.[1][3]

    • Context: Detailed ligand effects (PHOX)
  • Nieto-Oberhuber, C., et al. (2004). Gold(I)-Catalyzed Cycloisomerization of 1,5-Enynes to Bicyclo[3.1.0]hexanes. Angewandte Chemie International Edition.

    • Context: The definitive protocol for controlling the "skeletal rearrangement" vs "cyclopropanation" p
  • Curran, D. P., & Chang, C. T. (1987). Atom transfer radical cyclization of allyl propiolates. Tetrahedron Letters.[3][4]

    • Context: Early authoritative work on the radical cyclization of allyl propiol

Sources

Technical Support Center: Allyl Propiolate Stability & Homopolymerization Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reactive monomer handling. Allyl propiolate (


) is a highly reactive bifunctional monomer containing both a terminal alkene and an electron-deficient alkyne. This dual unsaturation makes it exceptionally valuable for click chemistry and cycloadditions, but it also renders the molecule highly susceptible to runaway homopolymerization during storage.

This guide provides field-proven, mechanistically grounded troubleshooting protocols to ensure the integrity of your allyl propiolate inventory.

Mechanistic Knowledge Base: The Oxygen Paradox in Inhibition

The most common point of failure in storing allyl propiolate is a fundamental misunderstanding of how phenolic inhibitors function. To prevent spontaneous polymerization triggered by heat, UV light, or trace metals, manufacturers typically add MEHQ (Mequinol / Hydroquinone monomethyl ether) or BHT (Butylated hydroxytoluene).

The Causality of Inhibition: Phenolic inhibitors do not react efficiently with primary carbon-centered radicals (


) generated during the initiation phase of polymerization. Instead, they are strictly aerobic inhibitors. As detailed in industrial monomer stabilization studies, dissolved oxygen reacts with the primary radical at a diffusion-controlled rate to form a peroxy radical (

). The phenolic inhibitor then rapidly donates a hydrogen atom to quench the

, terminating the chain and forming a stable, non-propagating radical [1[1]].

MEHQ_Mechanism R Primary Radical (R•) Generated via heat/UV ROO Peroxy Radical (ROO•) Intermediate R->ROO + O2 (Fast) Polymer Runaway Homopolymerization R->Polymer No O2 (Inert Gas) O2 Dissolved Oxygen (O2) From Air Headspace O2->ROO Stable Stable Non-Radical Products ROO->Stable + MEHQ (Quenched) ROO->Polymer No MEHQ MEHQ MEHQ Inhibitor (Phenolic Scavenger) MEHQ->Stable

Mechanism of MEHQ inhibition requiring dissolved oxygen to prevent runaway homopolymerization.

Troubleshooting Guide & FAQs

Q: My allyl propiolate polymerized into a solid gel in the refrigerator, even though it contained 100 ppm MEHQ. Why did this happen? A: You likely sparged the monomer with an inert gas (100% Argon or Nitrogen) before sealing it. Because MEHQ requires dissolved oxygen to trap peroxy radicals, starving the system of oxygen renders the MEHQ completely inactive [2[2]]. To fix this, always store MEHQ-inhibited monomers under a dry air headspace or a 50/50 Nitrogen/Air mixture.

Q: Why is my stored allyl propiolate turning yellow over time? A: Yellowing is a visual indicator of inhibitor oxidation. At elevated temperatures, the consumption ratio of


 to MEHQ is approximately 6:1, leading to the degradation of the phenolic compound into colored quinone byproducts [3[3]]. While the monomer itself may still be intact, the active inhibitor concentration has dropped dangerously low. You must purify the monomer before use.

Q: Can I use BHT instead of MEHQ for storage? A: Yes, BHT is a highly effective phenolic antioxidant commonly used at ~0.01% wt (100 ppm) [4[4]]. However, like MEHQ, BHT relies heavily on the presence of oxygen to function optimally. If your workflow strictly requires an anaerobic environment, you must switch to a process inhibitor like Phenothiazine (PTZ) or a stable nitroxide radical (e.g., 4-hydroxy-TEMPO), which can trap carbon-centered radicals directly [5[5]].

Quantitative Inhibitor Data

To select the correct stabilization strategy, compare the operational parameters of common inhibitors used for highly reactive monomers:

InhibitorChemical ClassTypical ConcentrationOxygen Required?Primary TargetRemoval Method
MEHQ Phenolic10 – 300 ppmStrictly Yes Scavenges

Basic Alumina / Distillation
BHT Phenolic100 – 500 ppmYes (Preferred)Scavenges

Vacuum Distillation
4-OH-TEMPO Stable Nitroxide Radical10 – 200 ppmNo (Anaerobic)Scavenges

Vacuum Distillation
Phenothiazine Aromatic Amine10 – 200 ppmNo (Anaerobic)Scavenges

Vacuum Distillation

Standard Operating Procedures (SOPs)

SOP A: Long-Term Aerobic Storage of Allyl Propiolate

This protocol ensures the monomer remains stable for >6 months without degrading.

  • Verify Inhibitor: Confirm the batch contains 100-200 ppm MEHQ.

  • Headspace Management: Fill the storage vessel to no more than 75% capacity. Purge the headspace with Dry Air (passed through a Drierite tube) to remove moisture while retaining the critical oxygen needed for MEHQ activation. Never use 100% Argon.

  • Light Exclusion: Transfer to an amber glass bottle. UV light cleaves the weak bonds in the monomer, generating a massive influx of primary radicals that will overwhelm the inhibitor.

  • Thermal Control: Store at 2–8°C. Do not freeze (-20°C), as this can cause the MEHQ to crystallize and precipitate out of the monomer phase, leaving the liquid unprotected upon thawing.

Storage_Workflow Start Allyl Propiolate Received Check Verify Inhibitor (e.g., MEHQ 100ppm) Start->Check Headspace Headspace Gas Selection Check->Headspace Air Dry Air / O2 Mix (Aerobic) Headspace->Air MEHQ/BHT used Inert 100% Argon / N2 (Anaerobic) Headspace->Inert Process Inhibitors only Store Store at 2-8°C in Amber Glass Air->Store Safe Storage Fail Polymerization Risk High Inert->Fail MEHQ fails w/o O2

Workflow for allyl propiolate storage highlighting the critical need for aerobic headspace.

SOP B: Self-Validating MEHQ Removal via Basic Alumina

Because MEHQ is a radical scavenger, it will actively interfere with downstream radical-mediated reactions or transition-metal catalyzed cross-couplings. It must be removed immediately prior to use.

  • Column Preparation: Pack a glass chromatography column with 5 grams of Basic Alumina (Brockmann Activity I) per 10 mL of allyl propiolate to be purified.

  • Elution: Pass the monomer through the column using gravity. Causality: The basic sites on the alumina strongly bind the acidic phenolic hydroxyl group of the MEHQ, retaining it on the column while the neutral allyl propiolate elutes freely.

  • Self-Validation Check: Take a 10 µL aliquot of the pre-column stock and the post-column eluent. Spot both on a silica TLC plate. Develop in 10% EtOAc/Hexanes and visualize under short-wave UV (254 nm).

    • Validation Logic: MEHQ possesses a highly conjugated phenolic ring that is strongly UV-active. Allyl propiolate lacks strong chromophores at 254 nm. A successful purification is validated by the complete disappearance of the dark MEHQ spot in the eluent lane.

  • Immediate Use: The uninhibited monomer is now highly unstable. Use it immediately in your reaction. Do not return uninhibited monomer to storage.

References

  • 1 - Fluoryx Labs. 2.3 - ResearchGate. 3.2 - ChemicalBook. 4.4 - National Institutes of Health (PMC).

  • 5 - MDPI.

Sources

The Allyl Propiolate Support Hub: Overcoming Steric & Electronic Hurdles

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Steric Hindrance in Allyl Propiolate Click Reactions

Executive Summary: The Propiolate Paradox

Welcome to the technical support center for allyl propiolate conjugations. If you are here, you are likely facing a contradiction: Propiolates are electronically activated (fast), yet your specific reaction is stalling.

In standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the electron-deficient nature of the propiolate ester (


) typically accelerates the reaction. However, when you introduce steric hindrance —either from a bulky azide (e.g., tertiary azides, polymers) or a substituted alkyne—the standard catalytic cycle collapses.

This guide moves beyond the "standard protocol" (CuSO₄/Ascorbate/TBTA) which often fails for hindered substrates. We will engineer the catalyst environment to accommodate bulk and prevent the most common failure mode: Michael addition competition.

Diagnostic Workflow (Decision Tree)

Before altering your chemistry, determine if your issue is truly steric hindrance or a side-reaction.

Propiolate_Troubleshooting_Matrix Start Symptom: Low/No Yield Check_Substrate Check Alkyne Structure Start->Check_Substrate Is_Internal Is the Alkyne Internal? (R-C≡C-COOR) Check_Substrate->Is_Internal Is_Terminal Is the Alkyne Terminal? (H-C≡C-COOR) Check_Substrate->Is_Terminal Ru_Route SOLUTION: Switch to RuAAC (Cp*RuCl) Is_Internal->Ru_Route CuAAC fails on internal Check_Byproducts Check LCMS/NMR for Byproducts Is_Terminal->Check_Byproducts Michael_Adduct Mass = Azide + Alkyne + Solvent/Nu? (Michael Addition) Check_Byproducts->Michael_Adduct Beta-addition found No_Reaction Starting Material Recovered Check_Byproducts->No_Reaction Steric block Michael_Fix SOLUTION: pH Adjustment Remove nucleophiles/bases Michael_Adduct->Michael_Fix Ligand_Switch SOLUTION: Steric Ligand Switch (Use BTTES or BTTAA) No_Reaction->Ligand_Switch

Figure 1: Diagnostic logic flow for identifying whether reaction failure is due to steric occlusion or electronic side-reactions.

Module 1: The Steric Solution (Ligand Engineering)

The Problem: The Dicopper Choke Point

In the accepted mechanism of CuAAC, the active species is not a single copper atom, but a dicopper intermediate .[1] One copper forms the


-acetylide, while the second copper 

-coordinates to the alkyne to lower the activation energy for the azide attack [1].
  • Standard Ligands (TBTA): TBTA is excellent for protecting Cu(I) from oxidation, but it creates a rigid, crowded pocket. If your azide is bulky (e.g., a tertiary carbon or a protein surface), it cannot access the copper-acetylide complex.

  • The Fix (BTTES/BTTAA): You must switch to ligands that create a more open "reaction cleft" while maintaining high electron density on the copper.

Recommended Ligand: BTTES

Bis(t-butyltriazolyl)ethylsulfate (BTTES) or its analog BTTAA are the gold standards for hindered clicks.

  • Mechanism: The tert-butyl groups prevent the formation of inactive polymeric copper species, while the specific geometry allows bulky azides to approach the Cu-center [2].

  • Performance: In comparative studies, BTTAA/BTTES catalyzed reactions of tertiary azides (highly hindered) where TBTA showed <5% conversion [3].

Protocol 1: Sterically Demanding CuAAC

Use this for terminal allyl propiolates reacting with bulky azides.

ComponentEquiv/Conc.Notes
Allyl Propiolate 1.0 equivThe "Allyl" handle is stable here.
Bulky Azide 1.0–1.2 equivIf precious, use 1.0 and excess alkyne.
CuSO₄[1][2][3][4][5][6] · 5H₂O 0.10 equiv (10%)Higher loading needed for sterics.
Ligand: BTTAA or BTTES 0.50 equiv (50%)Critical: Maintain 5:1 Ligand:Cu ratio.
Na Ascorbate 0.50 equivFreshly prepared in water.
Solvent DMSO/Water (9:1)DMSO accelerates CuAAC via weak coordination.

Step-by-Step:

  • Dissolve Alkyne and Azide in DMSO.

  • Premix CuSO₄ and Ligand (BTTAA) in water. The solution should turn light blue. Allow to complex for 5 minutes.

  • Add the Cu-Ligand complex to the reaction.

  • Add Na Ascorbate last to initiate.

  • Temperature: Heat to 40–50°C . Steric barriers often require thermal activation energy that room temp cannot provide.[2]

Module 2: The Electronic Trap (Michael Addition)

The Hidden Failure Mode

Propiolates are Michael Acceptors . The ester group pulls electron density, making the


-carbon highly electrophilic.


If your reaction contains free amines, thiols, or even hydroxide (high pH), they will attack the alkyne before the click reaction occurs. This is often mistaken for "steric hindrance" because the desired product isn't forming.

Prevention Strategy
  • pH Control: Keep pH near 7.0–7.5. Avoid basic buffers (Carbonate/Bicarbonate).

  • Order of Addition: Do not mix the propiolate with nucleophilic residues (e.g., Lysine-rich proteins) without the catalyst present.

  • Buffer Choice: Use HEPES or PBS. Avoid Tris (contains primary amine) unless pH < 7.5.

Module 3: Structural Workarounds (RuAAC)

If your allyl propiolate is internal (e.g., Allyl but-2-ynoate), CuAAC will not work. Copper acetylides cannot form on internal carbons. You must use Ruthenium catalysis.

The Ruthenium Advantage

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) follows a different mechanism (oxidative coupling) that is less sensitive to the steric bulk of the azide, though it is sensitive to the sterics of the alkyne [4].

Protocol 2: RuAAC for Internal/Hindered Systems
ComponentConditions
Catalyst Cp*RuCl(PPh₃)₂ (1–5 mol%)
Solvent THF, Dioxane, or Toluene (Anhydrous)
Temperature 60°C – 80°C
Atmosphere N₂ or Ar (Strictly oxygen-free)

Warning: Ru complexes can sometimes isomerize allyl groups to vinyl groups (


).
  • Mitigation: Use Cp*RuCl(COD) (COD = cyclooctadiene) which is often gentler, or strictly control temperature (do not exceed 60°C).

Frequently Asked Questions (FAQs)

Q: My reaction turns black and stops. What happened? A: This is "Copper Disproportionation." Cu(I) is unstable and disproportionating into Cu(0) (black precipitate) and Cu(II).

  • Cause: Insufficient ligand or too much oxygen.

  • Fix: Increase Ligand:Cu ratio to 5:1. Degas solvents.[2] Add more Ascorbate.

Q: Can I use the "Allyl" group for a second click reaction later? A: Yes, but you must protect it from radicals .

  • Risk:[3][7] Sodium Ascorbate can generate ascorbyl radicals that might attack the allyl alkene.

  • Fix: If you see allyl degradation, add a radical scavenger like Trolox (0.5 equiv) or switch to a catalyst system that doesn't require ascorbate, such as Cu(MeCN)₄PF₆ (requires inert atmosphere).

Q: I am seeing a 1,5-triazole instead of 1,4. Why? A: You likely used a Ruthenium catalyst (RuAAC gives 1,5-regioisomers). CuAAC is strictly 1,4-selective. If you used Copper and see 1,5, it is likely a thermal Huisgen cycloaddition (uncatalyzed) which happens at high heat (>100°C) without active catalyst. Check your catalyst activity.[2][8][9]

References

  • Worrell, B. T., et al. (2013). Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460. Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051-8056. Link

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC).[2][6][7][8][9][10][11][12] Current Protocols in Chemical Biology, 3(4), 153-162. Link

  • Zhang, L., et al. (2005). Ruthenium-catalyzed cycloaddition of alkynes and organic azides.[3][6][7][13] Journal of the American Chemical Society, 127(46), 15998-15999. Link

Sources

Technical Support Center: Solvent Selection for Allyl Propiolate Nucleophilic Addition

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for nucleophilic conjugate additions to allyl propiolate. Allyl propiolate (


) is a highly activated, electron-deficient alkyne that acts as an excellent Michael acceptor. When reacting with soft nucleophiles (such as thiols or amines), the choice of solvent is the single most critical parameter. It dictates not only the reaction kinetics but also the 

stereoselectivity of the resulting substituted acrylate[1].

This guide provides mechanistic insights, data-driven solvent selection matrices, and self-validating protocols to ensure reproducibility in your drug development or polymer synthesis workflows.

Mechanistic Causality: How Solvents Dictate Stereochemistry (FAQ)

Q: How exactly does solvent polarity control whether I get the


-isomer or the 

-isomer?
A: The nucleophilic attack on the

-carbon of the allyl propiolate generates a resonance-stabilized allenolate/enolate intermediate[2]. The stereochemical fate of this intermediate is governed by the solvent's dielectric constant and proton-donating ability:
  • Pathway I (High Polarity / Protic Solvents): Solvents like methanol, water, or acetonitrile rapidly protonate the kinetic

    
    -anion before it has a chance to isomerize. This locks the product into the 
    
    
    
    -configuration (anti-addition)[2].
  • Pathway II (Low Polarity / Aprotic Solvents): Solvents like toluene or chloroform lack the ability to rapidly protonate the intermediate. This extended lifetime allows the allenolate intermediate to equilibrate via bond rotation to the more thermodynamically stable trans-isomer, yielding predominantly the

    
    -configuration[1],[2].
    

G Substrate Allyl Propiolate + Nucleophile Intermediate Allenolate / Enolate Intermediate (Kinetic Z-anion) Substrate->Intermediate Base Catalysis Protic High Polarity / Protic (e.g., MeCN, MeOH) Rapid Protonation Intermediate->Protic Pathway I Aprotic Low Polarity / Aprotic (e.g., Toluene, CHCl3) Equilibration Intermediate->Aprotic Pathway II Z_Product Z-Isomer (Major) Anti-Addition Product Protic->Z_Product E_Product E-Isomer (Major) Thermodynamic Product Aprotic->E_Product

Mechanistic divergence of E/Z stereoselectivity dictated by solvent polarity.

Solvent Selection Matrix

The following table synthesizes quantitative literature data for thiol-yne conjugate additions to propiolates, allowing you to select the optimal solvent based on your target stereochemistry and acceptable reaction times[1],[2].

SolventDielectric Constant (

)
Relative Reaction RateTypical

Ratio
Application Notes
Water / PBS 80.1Very Fast (< 1 h)< 5 / > 95Near quantitative

-isomer; requires water-soluble nucleophiles[2].
Acetonitrile (MeCN) 37.5Fast (1–2 h)15 / 85Excellent balance of rate, solubility, and

-selectivity[1].
Methanol (MeOH) 32.7Fast (1–2 h)10 / 90High

-selectivity, but carries a high risk of transesterification[1].
Tetrahydrofuran (THF) 7.5Moderate (4–6 h)40 / 60Poor stereocontrol; generally avoided unless required for solubility.
Chloroform (

)
4.8Slow (12–24 h)90 / 10Favors thermodynamic

-isomer via equilibration[2].
Benzene / Toluene ~2.3Very Slow (> 24 h)98 / 2Maximum

-selectivity; requires extended times or stronger bases[1].

Troubleshooting Guide: Common Experimental Pitfalls

Issue 1: I am using methanol to achieve high


-selectivity, but LC-MS shows a side product with a different mass. What is happening? 
  • Causality: Protic solvents like methanol can act as competing nucleophiles. In the presence of amine bases (e.g.,

    
    , DBU), methanol can attack the ester carbonyl of allyl propiolate, causing transesterification. This replaces your allyl group with a methyl group, yielding methyl propiolate or its corresponding acrylate adduct.
    
  • Solution: Switch to a highly polar but aprotic solvent like Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO). These solvents provide the high dielectric constant needed to stabilize the

    
    -anion without acting as nucleophiles[1].
    

Issue 2: My reaction in toluene (targeting the


-isomer) is stalling at 50% conversion. How can I drive it to completion? 
  • Causality: Low-polarity solvents fail to stabilize the charge separation in the transition state, drastically reducing the reaction rate[1].

  • Solution: Do not switch to a polar solvent, as this will destroy your

    
    -selectivity. Instead, increase the basicity of your catalyst (e.g., switch from Triethylamine to DBU or 1,4-diazabicyclo[2.2.2]octane) or apply mild heating (40 °C).
    
  • Self-Validation Checkpoint: Monitor the reaction via crude

    
     NMR. The 
    
    
    
    -isomer vinylic protons will exhibit a coupling constant (
    
    
    ) of 15–17 Hz, clearly distinguishing it from the
    
    
    -isomer (
    
    
    = 10–12 Hz).

Issue 3: I am observing Claisen rearrangement side-products.

  • Causality: Allyl esters are susceptible to [3,3]-sigmatropic (Claisen) rearrangements if subjected to excessive thermal stress.

  • Solution: Keep the reaction temperature strictly below 60 °C. Nucleophilic conjugate addition to propiolates is highly efficient and should proceed at ambient temperature if the correct solvent and base are selected[1].

Validated Experimental Protocols

Protocol A: -Selective Nucleophilic Addition (Acetonitrile)

Use this protocol when targeting the kinetic anti-addition product.

  • Preparation: In a flame-dried round-bottom flask purged with nitrogen, dissolve allyl propiolate (1.0 equiv, 0.2 M) in anhydrous Acetonitrile (MeCN).

  • Nucleophile Addition: Add the nucleophile (e.g., thiol or secondary amine, 1.05 equiv) dropwise at 0 °C to control the initial exotherm.

  • Catalysis: Add a catalytic amount of Triethylamine (

    
    , 0.05 equiv).
    
  • Reaction: Remove the ice bath and stir at ambient temperature (20–25 °C) for 1 to 2 hours.

  • Self-Validation (In-Process): Pull a 50

    
     aliquot, remove the solvent under vacuum, and take a quick 
    
    
    
    NMR in
    
    
    . Look for the disappearance of the alkyne proton (
    
    
    ppm) and the appearance of two doublet vinylic protons with
    
    
    Hz.
  • Workup: Dilute with Ethyl Acetate, wash with 0.1 M HCl (to remove the amine catalyst), followed by brine. Dry over

    
     and concentrate in vacuo.
    
Protocol B: -Selective Nucleophilic Addition (Toluene)

Use this protocol when targeting the thermodynamic equilibration product.

  • Preparation: Dissolve allyl propiolate (1.0 equiv, 0.5 M to compensate for slower kinetics) in anhydrous Toluene.

  • Nucleophile Addition: Add the nucleophile (1.05 equiv) at ambient temperature.

  • Catalysis: Add a stronger organic base such as DBU (0.10 equiv) to facilitate the equilibration of the allenolate intermediate[2].

  • Reaction: Stir at ambient temperature for 24 hours. If conversion is low, gently warm to 40 °C.

  • Self-Validation (In-Process): Pull an aliquot for

    
     NMR. Confirm the presence of vinylic doublets with 
    
    
    
    Hz, indicating successful equilibration to the
    
    
    -isomer.
  • Workup: Evaporate the toluene under reduced pressure. Purify the crude mixture directly via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the pure

    
    -isomer.
    

References

1.[1] Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - Chemical Reviews (ACS Publications). URL:[Link] 2.[2] Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions: Applying Old Concepts for Practical Sustainable (Bio)Materials - PMC (National Institutes of Health). URL:[Link]

Sources

Validation & Comparative

HPLC Analysis Methods for Allyl Propiolate Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Allyl propiolate (CAS 2408-01-7) is a high-value bifunctional intermediate containing both an electron-deficient alkyne and an allylic alkene. Its dual reactivity makes it a linchpin in "click" chemistry and heterocyclic synthesis, but also renders it chemically unstable.

While Gas Chromatography (GC) is the traditional default for volatile esters, it often fails to detect thermally labile oligomers or hydrolysis products (propiolic acid) that degrade under injection port temperatures. High-Performance Liquid Chromatography (HPLC) offers a non-destructive alternative critical for assessing true chemical purity, particularly for GMP applications where non-volatile degradants must be quantified.

This guide details a validated Reverse-Phase HPLC (RP-HPLC) workflow, compares it against GC-FID and qNMR, and provides a self-validating protocol for routine purity analysis.

Chemical Context & Impurity Profile[1][2][3]

Understanding the analyte's reactivity is prerequisite to method design. Allyl propiolate is a "Michael Acceptor" and a lachrymator.

  • Analyte: Allyl Propiolate (

    
    )
    
  • Key Impurities:

    • Allyl Alcohol: Precursor; volatile; poor UV absorbance.

    • Propiolic Acid: Hydrolysis product; acidic; polar.

    • Oligomers/Polymers: Formed via radical polymerization or thermal degradation; non-volatile; late-eluting on HPLC.

Degradation Pathway Diagram

degradation_pathway AP Allyl Propiolate (Analyte) H2O Hydrolysis (+H2O) AP->H2O Heat Thermal/Radical Stress AP->Heat PA Propiolic Acid (Polar Impurity) H2O->PA AA Allyl Alcohol (Volatile Impurity) H2O->AA Olig Oligomers (Non-volatile Gum) Heat->Olig

Figure 1: Primary degradation pathways impacting allyl propiolate purity. HPLC detects all three outputs; GC often misses oligomers.

Comparative Analysis: HPLC vs. Alternatives

The choice of method depends on the specific "Quality Attribute" being measured.

FeatureRP-HPLC (Recommended) GC-FID (Traditional) qNMR (Absolute)
Primary Utility Purity Profiling & StabilityVolatile Assay & Residual SolventsAbsolute Content (Potency)
Thermal Stress Low (Ambient/30°C)High (Injector >200°C)None
Oligomer Detection Excellent (Seen as late peaks)Poor (Stay in liner/column)Moderate (Broad baseline humps)
Acid Detection Excellent (Propiolic acid)Poor (Tailing peaks without derivatization)Good
Throughput High (10-15 min)High (5-10 min)Low
LOD/Sensitivity High (UV @ 210nm)High (FID is universal for C-H)Low (mg quantities needed)

Scientist's Verdict: Use GC-FID for checking residual allyl alcohol and solvents. Use RP-HPLC for the final purity release to ensure no polymerization or hydrolysis has occurred during storage.

Detailed Protocol: RP-HPLC Method[4]

This method uses a "self-validating" system suitability approach. The use of a C18 column with an acidic mobile phase suppresses the ionization of propiolic acid, ensuring sharp peak shapes for both the ester and the acid impurity.

Chromatographic Conditions[4][5][6][7]
  • System: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 (L1), 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent).

    • Why: Robust separation of neutral esters from polar acids.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Why: Low pH (~2.5) keeps propiolic acid protonated (

      
      ), preventing peak tailing.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Why: Lower viscosity than methanol; prevents potential transesterification risks associated with alcohols.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 210 nm (primary) and 254 nm (secondary).

    • Note: The alkyne-ester conjugation absorbs strongly at low UV.

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibrate / Load
2.05Hold for polar impurities (Acid)
10.090Elute Analyte & Hydrophobics
12.090Wash Oligomers
12.15Re-equilibrate
15.05End
Sample Preparation (Critical Safety Step)

Allyl propiolate is a potent lachrymator (tear gas agent). All prep must occur in a fume hood.

  • Diluent: 50:50 Acetonitrile:Water.[1]

  • Stock Solution: Weigh 25 mg Allyl Propiolate into a 25 mL volumetric flask. Dilute to volume with Acetonitrile (Stock A).

    • Tip: Dissolve in 100% MeCN first to ensure stability, then dilute.

  • Working Standard: Dilute Stock A 1:10 with water to reach ~0.1 mg/mL.

    • Caution: Analyze within 4 hours. Esters hydrolyze in water over time.

Experimental Workflow & Decision Logic

This diagram guides the analyst through the selection and execution process.

workflow Start Sample Received (Allyl Propiolate) Safety Safety Check: Fume Hood + PPE Start->Safety Prep Sample Prep: Dilute in MeCN Safety->Prep Decision Target Analysis? Prep->Decision Path_GC Volatiles/Solvents (GC-FID) Decision->Path_GC Residual Solvents Path_LC Purity/Degradation (RP-HPLC) Decision->Path_LC Assay & Purity Exec_LC Run Gradient C18 (0.1% H3PO4 / MeCN) Path_LC->Exec_LC Data Data Analysis: Integrate @ 210 nm Exec_LC->Data Result Report Purity % (Area Normalization) Data->Result

Figure 2: Analytical workflow ensuring safety and correct method selection.

Representative Performance Data

The following data represents typical system suitability parameters for this validated method.

ParameterAcceptance CriteriaTypical Result
Retention Time (Allyl Propiolate) 6.5 ± 0.5 min6.4 min
RRT (Propiolic Acid) ~0.3 (Early eluting)0.28
Resolution (

)
> 2.0 between impurities4.5
Tailing Factor (

)
< 1.51.1
LOD (S/N > 3) N/A0.05 µg/mL
Linearity (

)
> 0.9990.9998

Troubleshooting & "Pro-Tips"

  • Ghost Peaks: If you see peaks appearing in the blank after running samples, it is likely polymer carryover .

    • Fix: Extend the 90% B wash step in the gradient to 5 minutes.

  • Peak Splitting: Allyl propiolate is an ester. If dissolved in methanol, it may transesterify to Methyl Propiolate over time.

    • Fix: Use Acetonitrile as the diluent.

  • Baseline Drift at 210 nm: Common with gradient elution.

    • Fix: Ensure the reference wavelength on the DAD is off or set to 360 nm (where the compound does not absorb).

References

  • SIELC Technologies. (2018).[2] Separation of Allyl Propionate on Newcrom R1 HPLC column.[2] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Allyl Propionate Mass Spectrum (GC-FID Reference). Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • PubChem. (2025).[3] Allyl Propionate Compound Summary (Toxicity & Safety).[4] Retrieved from [Link]

Sources

Thermal Stability of Allyl Propiolate-Derived Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As polymer architectures become increasingly complex to meet the demands of advanced materials science and drug delivery systems, understanding the thermal limits of functionalized polymers is critical. Allyl propiolate is a highly versatile bifunctional monomer containing both an electron-deficient alkyne and an unactivated alkene (allyl group). The selective polymerization of this monomer yields architectures with distinct thermal degradation profiles.

This guide objectively compares the thermal stability of poly(allyl propiolate) against alternative functional polymers, exploring the structural causality behind their degradation mechanisms and providing validated experimental workflows for thermal profiling.

Mechanistic Pathways & Polymer Architecture

The thermal stability of a polymer is fundamentally dictated by its backbone rigidity and the reactivity of its pendant groups. For allyl propiolate, the choice of catalytic system determines the primary polymerization axis:

  • Transition Metal-Catalyzed Alkyne Insertion: Utilizing rhodium or molybdenum catalysts (e.g.,

    
    ), the alkyne group undergoes stereoregular addition[1]. This yields a substituted polyacetylene  (a polypropiolate) characterized by a rigid, conjugated 
    
    
    
    backbone with pendant allyl ester groups.
  • Free-Radical Polymerization: Attempting radical polymerization typically leads to poor yields due to the degradative chain transfer inherent to allyl groups. However, when compared to structural isomers like poly(propargyl acrylate) —which forms an aliphatic polyacrylate backbone with pendant alkyne groups—the differences in thermal stability become highly apparent[2].

Pathways Monomer Allyl Propiolate (Bifunctional Monomer) RhCat Rh/Mo Catalyst (Alkyne Insertion) Monomer->RhCat Selective Polymerization RadCat Radical Initiator (Alkene/Alkyne Reactivity) Monomer->RadCat Non-selective Polyacetylene Poly(allyl propiolate) Conjugated Backbone RhCat->Polyacetylene Stereoregular Addition Crosslinked Crosslinked Network (Thermally Cured) RadCat->Crosslinked Oligomerization / Gelation Polyacetylene->Crosslinked Thermal Crosslinking (>200°C)

Polymerization pathways of allyl propiolate dictating thermal stability.

Structural Causality: Why Conjugation Enhances Stability

Substituted polyacetylenes, including polypropiolates, exhibit remarkable thermal stability compared to standard aliphatic polyesters or polyacrylates[3]. As an Application Scientist, it is crucial to understand the why behind this performance:

  • Energy Delocalization: The conjugated polyene backbone acts as a thermodynamic sink. Thermal energy is delocalized across the

    
    -system, requiring significantly higher activation energies to induce backbone homolysis compared to the isolated 
    
    
    
    -bonds of aliphatic polymers[4].
  • The "Jacket" Effect: Bulky ester pendant groups sterically shield the conjugated backbone from oxidative attack and thermal perturbation, further elevating the onset of degradation[3].

  • Thermally Induced Cross-linking: The pendant allyl groups in poly(allyl propiolate) introduce a secondary stabilization mechanism. At elevated temperatures (typically

    
    ), before backbone cleavage occurs, these unsaturated allyl groups undergo thermally induced radical cross-linking. This in situ curing forms a robust, three-dimensional network that drastically increases the final char yield.
    

In contrast, aliphatic polymers like poly(alkyl methacrylates) degrade primarily via random main-chain scission and unzipping (depolymerization) back to the monomer species between


 and 

[5].
Comparative Thermal Data Summary

The following table synthesizes the quantitative thermal performance of poly(allyl propiolate) against common alternatives:

Polymer TypeBackbone ArchitecturePendant GroupDegradation Onset (

)
Char Yield (at

)
Primary Degradation Mechanism
Poly(allyl propiolate) Conjugated PolyacetyleneAllyl ester


Backbone scission / Allyl cross-linking
Poly(propargyl acrylate) Aliphatic PolyacrylateAlkyne


Random chain scission / Unzipping
Poly(methyl methacrylate) Aliphatic PolymethacrylateMethyl ester


Depolymerization (Unzipping)

Experimental Protocols for Thermal Profiling

To ensure scientific integrity, thermal characterization must utilize a self-validating system. Relying solely on a single Thermogravimetric Analysis (TGA) ramp can mask overlapping thermal events (e.g., simultaneous cross-linking and solvent evaporation). The following protocol isolates these variables.

Step-by-Step Methodology: TGA and DSC Co-Validation

Phase 1: Sample Preparation & History Erasure

  • Purification: Precipitate the polymer in cold methanol to remove unreacted monomer and catalyst residues. Dry under high vacuum at

    
     for 12 hours to eliminate residual solvent, which causes artificial low-temperature weight loss.
    
  • DSC Thermal History Erasure: Load

    
     of the polymer into an aluminum DSC pan. Ramp from 
    
    
    
    to
    
    
    at
    
    
    under
    
    
    . Hold for 5 minutes, then quench cool to
    
    
    . This erases the processing thermal history.

Phase 2: Differential Scanning Calorimetry (DSC) 3. Measurement: Ramp the sample from


 to 

at

. 4. Observation: Record the Glass Transition Temperature (

). Look for a broad exothermic peak above

, which indicates the thermally induced cross-linking of the pendant allyl groups prior to degradation.

Phase 3: Thermogravimetric Analysis (TGA) & DTG Validation 5. TGA Ramp: Load


 of the dried polymer into a platinum pan. Purge with high-purity 

(

) to prevent oxidative degradation. 6. Heating Profile: Ramp from

to

at

. 7. DTG Derivation (Self-Validation): Plot the first derivative of the weight loss curve (Derivative Thermogravimetry, DTG). The DTG curve resolves overlapping degradation steps, allowing you to distinguish between early-stage side-chain cleavage and late-stage backbone fragmentation[5].

Workflow Prep 1. Sample Prep Vacuum Dry (80°C, 12h) DSC 2. DSC Profiling Heat-Cool-Heat Cycle Prep->DSC TGA 3. TGA Analysis N2 Purge, 10°C/min Ramp Prep->TGA Data 5. Kinetic Modeling (Arrhenius Parameters) DSC->Data Tg & Exotherms DTG 4. DTG Validation Isolate Degradation Steps TGA->DTG Derivation DTG->Data

Self-validating thermal analysis workflow for polymer characterization.

Conclusion & Application Insights

For researchers developing high-temperature resistant materials or stable drug-conjugate backbones, poly(allyl propiolate) offers a distinct advantage over traditional acrylates. Its conjugated polyacetylene backbone resists thermal unzipping[4], while the pendant allyl groups provide a built-in mechanism for thermal curing and cross-linking, resulting in high char yields and structural integrity well above


. When evaluating these polymers, always pair TGA with DTG and DSC to accurately map the boundary between thermal cross-linking (exothermic, no weight loss) and true thermal degradation (endothermic, mass loss).

References

  • Functional Polyacetylenes: Synthesis, Thermal Stability, Liquid Crystallinity, and Light Emission of Polypropiolates Source: Macromolecules (ACS Publications) URL:[Link][6]

  • Synthesis, Liquid Crystallinity, and Chiroptical Properties of Sterol-Containing Polyacetylenes Source: Zenodo URL:[Link][3]

  • Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry Source: Polychemistry URL:[Link][5]

  • Enhanced Thermal Stability of Mesoporous Carbon Microbeads-Based Lithium-Ion Batteries by Propargyl Methacrylate as Electrolyte Additive Source: MDPI URL:[Link][2]

  • Synthesis and Study of the Thermal and Chiro-Optical Properties of Polyacetylenes with Bulky Side Groups Source: ResearchGate URL:[Link][1]

Sources

Comparative Guide: GC-MS Detection of Allyl Propiolate Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Topic: GC-MS detection of allyl propiolate impurities Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

Allyl propiolate (CAS 14447-00-8) is a high-value bifunctional building block utilized in "click chemistry" and heterocycle synthesis. Its dual reactivity—possessing both an electrophilic alkyne and an allylic ester—makes it a potent alkylating agent. Consequently, both the parent compound and its precursors (allyl alcohol, propiolic acid) are classified as Potentially Genotoxic Impurities (PGIs) or Genotoxic Impurities (GTIs) under ICH M7 guidelines.

This guide objectively compares analytical methodologies for detecting these impurities, establishing Gas Chromatography-Mass Spectrometry (GC-MS) as the superior technique for trace-level quantitation and structural confirmation. We provide a validated, self-checking protocol designed for the rigorous demands of pharmaceutical release testing.

Part 1: Method Comparison & Strategic Selection

In the context of trace impurity analysis (ppm/ppb levels), the choice of instrument dictates the limit of detection (LOD) and specificity. Below is a comparative analysis of the three primary candidates for allyl propiolate characterization.

GC-MS (Electron Ionization) – The Gold Standard
  • Mechanism: Volatilization followed by electron impact (70 eV) fragmentation.

  • Why it wins: Allyl propiolate and its key impurity, allyl alcohol, are low-molecular-weight volatiles. GC offers superior resolution for these small molecules compared to LC. Mass spectrometry provides the "fingerprint" required to distinguish the propiolate ester from potential isomeric impurities (e.g., propargyl acrylate) that FID cannot resolve.

  • Limitation: Requires thermal stability. (Mitigated by using low-bleed, inert columns and moderate injector temperatures).

HPLC-UV (Reverse Phase)
  • Mechanism: Partitioning on C18/Phenyl columns with UV detection (210-254 nm).

  • Performance: Poor. Allyl alcohol has weak UV absorbance (lacks conjugation). Propiolic acid is highly polar and elutes in the void volume on standard C18 columns, causing co-elution with matrix salts.

  • Verdict: Unsuitable for trace PGI analysis of this specific impurity profile.

GC-FID (Flame Ionization Detection)
  • Mechanism: Combustion-based current measurement.

  • Performance: High sensitivity and wide linear range.[1] Excellent for assay (purity) testing.

  • Deficiency: "Blind" detection. It cannot confirm identity. If a matrix peak co-elutes with allyl alcohol, FID will report a false positive/negative.

  • Verdict: Acceptable for routine QC only after the method is validated by GC-MS.

Decision Matrix: Analytical Performance
FeatureGC-MS (SIM Mode) HPLC-UV GC-FID
Analyte Suitability Ideal (Volatile/Semi-volatile)Poor (Polar/Low UV)Good (Volatile)
Specificity High (m/z confirmation)Low (Retention time only)Low (Retention time only)
Sensitivity (LOD) < 0.5 ppm ~10-50 ppm~1-5 ppm
Structural ID Yes (fragmentation pattern)NoNo
Risk of False + Low HighMedium

Part 2: Technical Deep Dive & Validated Protocol

The Challenge: Reactive Impurities

Allyl propiolate is an ester of a carboxylic acid and an alcohol. The primary impurities are hydrolysis products and starting materials:

  • Allyl Alcohol (AA): Highly volatile, toxic (PGI). Hard to retain.

  • Propiolic Acid (PA): Corrosive, polar. Tails badly on non-polar columns.

  • Diallyl Ether: Side product of AA synthesis.

Optimized GC-MS Protocol

This protocol uses a cyanopropyl-phenyl (DB-624 or VF-624ms) phase. This "intermediate polarity" phase is critical. A 100% PDMS column (DB-1) will not retain allyl alcohol sufficiently, while a PEG column (Wax) may induce degradation of the alkyne ester.

1. Instrument Configuration
  • System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

  • Column: VF-624ms (30 m × 0.25 mm × 1.4 µm). Note: The thick film (1.4 µm) is essential for retaining volatile allyl alcohol.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless.

    • Trace Analysis: Splitless (1 min purge) @ 220°C.

    • Assay: Split 50:1 @ 220°C.

    • Liners: Ultra-Inert liner with glass wool (deactivated) to prevent alkyne polymerization on hot metal surfaces.

2. Temperature Program
  • Initial: 40°C (Hold 3 min) – Traps Allyl Alcohol.

  • Ramp 1: 10°C/min to 120°C.

  • Ramp 2: 25°C/min to 240°C (Hold 5 min) – Elutes Allyl Propiolate and dimers.

3. Mass Spectrometry (SIM/Scan)

Operate in SIM/Scan simultaneous mode. Use Scan (m/z 29–300) for unknown identification and SIM for PGI quantification.

AnalyteRetention (min)*Quant Ion (m/z)Qualifier Ions (m/z)
Allyl Alcohol 3.257 58, 31
Propiolic Acid 6.853 70, 26
Allyl Propiolate 9.439 53, 41, 110

Retention times are illustrative and must be determined experimentally.

Fragmentation Pathway (Mechanistic Insight)

Understanding the fragmentation validates the method. Allyl propiolate (MW 110) fragments via two key pathways:

  • Allylic Cleavage: Generates the stable allyl cation (m/z 41).

  • Acyl Cleavage: Generates the propiolyl cation (HC≡C-CO+, m/z 53).

Fragmentation M Allyl Propiolate [M]+ m/z 110 I1 Allyl Cation [CH2=CH-CH2]+ m/z 41 M->I1 C-O Cleavage (Base Peak) I2 Propiolyl Cation [HC≡C-CO]+ m/z 53 M->I2 Acyl Cleavage I3 Propiolic Acid Ion [HC≡C-COOH]+ m/z 70 M->I3 McLafferty-like Rearrangement

Figure 1: Primary electron ionization fragmentation pathways for Allyl Propiolate, utilized for MS structural confirmation.

Part 3: Validation Framework (Self-Validating System)

To ensure Trustworthiness , the method must include system suitability tests (SST) that flag failure before data is collected.

System Suitability Criteria

Run a standard mixture containing Allyl Alcohol (0.1%) and Allyl Propiolate (100%) before every sequence.

  • Resolution (Rs): > 2.0 between Allyl Alcohol and the solvent peak. Failure indicates column degradation or water saturation.

  • S/N Ratio: > 10 for the 5 ppm Allyl Alcohol standard. Failure indicates source contamination.

  • Tailing Factor: < 1.5 for Propiolic Acid. Failure indicates active sites in the liner (replace liner).

Linearity & Recovery
  • Linearity: Prepare 5 levels of Allyl Alcohol (1 ppm to 100 ppm). R² must be ≥ 0.995.

  • Accuracy (Spike Recovery): Spike the sample matrix with 10 ppm Allyl Alcohol.

    • Acceptance: 80–120% recovery.[1]

    • Note: If recovery is low, the allyl propiolate matrix may be polymerizing in the injector. Lower the inlet temp to 200°C.

Sample Preparation (Minimizing Artifacts)

Avoid protic solvents (methanol/water) which can cause transesterification or hydrolysis of the propiolate.

  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN).

  • Concentration: 1 mg/mL.

  • Filtration: 0.2 µm PTFE filter (Do not use Nylon; it absorbs acidic impurities).

References

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities.[2][3]Link

  • Teledyne Tekmar. (2016).[4] Optimization of GC-MS Parameters for the Analysis of Residual Solvents.Link

  • Agilent Technologies. (2020). GC/MS Analysis of Impurities in Active Pharmaceutical Ingredients.Link

  • PubChem. (2025).[4][5] Allyl Propiolate Compound Summary. National Library of Medicine.[5] Link[5]

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A Senior Application Scientist's Guide to the Physical Properties of Allyl Propiolate and its Alternatives in Bioconjugation and Material Science

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of chemical reagents is paramount to experimental success and reproducibility. This guide provides an in-depth comparison of the refractive index and density of allyl propiolate and its key alternatives, offering supporting experimental data and protocols for in-house verification. As we navigate the landscape of bioconjugation and polymer chemistry, understanding these fundamental physical properties is crucial for reaction setup, monitoring, and the ultimate performance of the resulting materials.

Introduction: The Significance of Allyl Propiolate and its Analogs

Allyl propiolate is a valuable bifunctional molecule, featuring both a terminal alkyne and an allyl group. This unique structure makes it a versatile building block in organic synthesis, particularly in the realm of "click" chemistry and polymer science. The alkyne moiety can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, a cornerstone of modern bioconjugation for attaching molecules to proteins, nucleic acids, and other biomolecules. Simultaneously, the allyl group offers a handle for thiol-ene reactions, further expanding its utility in creating complex molecular architectures and functional materials.

In drug development, the ability to selectively and efficiently conjugate moieties to a biologic is critical for creating antibody-drug conjugates (ADCs), targeted therapies, and diagnostic agents. The choice of linker, such as one derived from allyl propiolate, can significantly impact the stability, solubility, and efficacy of the final product. Similarly, in materials science, the physical properties of monomers like allyl propiolate directly influence the characteristics of the resulting polymers, such as their optical and mechanical properties.

Given the specialized nature of allyl propiolate, researchers often consider alternatives based on availability, reactivity, and specific application needs. This guide focuses on two primary alternatives: propargyl acrylate and ethyl propiolate . Propargyl acrylate shares the terminal alkyne and a reactive double bond (acrylate), making it a close structural and functional analog. Ethyl propiolate, while lacking the second reactive group of the allyl moiety, provides a simpler model for studying the influence of the propiolate ester group. For a broader comparison, we also include allyl propionate , a saturated analog of allyl propiolate, to highlight the impact of the triple bond on physical properties.

Comparative Analysis of Physical Properties

The refractive index and density are critical parameters for quality control, purity assessment, and in some cases, for monitoring the progress of a reaction. The following table summarizes the available experimental data for allyl propiolate and its alternatives.

CompoundChemical StructureMolecular FormulaRefractive Index (n20/D)Density (g/mL at 25°C)
Allyl Propiolate Allyl Propiolate StructureC₆H₆O₂Data not readily availableData not readily available
Propargyl Acrylate Propargyl Acrylate StructureC₆H₆O₂1.447[1][2][3][4]0.997[1][2][4]
Ethyl Propiolate Ethyl Propiolate StructureC₅H₆O₂1.412[5]0.968[5][6][7][8]
Allyl Propionate Allyl Propionate StructureC₆H₁₀O₂1.41[9][10][11][12]0.9245 (at 20°C)[9][13]

Note on Allyl Propiolate Data: As of the latest review, experimentally determined values for the refractive index and density of allyl propiolate (CAS 14447-00-8) are not widely published in common chemical databases.[14] This underscores the importance of in-house determination of these properties for any new batches of this reagent. The experimental protocols provided in the subsequent sections of this guide are designed for this purpose.

Experimental Protocols for Determining Refractive Index and Density

The following protocols are standard, validated methods for determining the refractive index and density of liquid samples. Adherence to these procedures will ensure accurate and reproducible results.

Measurement of Refractive Index

The refractive index of a liquid is typically measured using a refractometer. This instrument measures the extent to which light is bent, or refracted, when it passes through the sample.

G cluster_prep Preparation cluster_measurement Measurement cluster_cleanup Cleanup A Calibrate refractometer with distilled water B Clean and dry the prism surface A->B C Apply a small drop of the sample liquid to the prism B->C D Close the prism and allow temperature to equilibrate (20°C) C->D E Read the refractive index from the scale or digital display D->E F Clean the prism with an appropriate solvent (e.g., ethanol or acetone) E->F G Dry the prism surface F->G G cluster_prep Preparation cluster_measurement Measurement cluster_calibration Calibration (with distilled water) cluster_calculation Calculation A Clean and dry the pycnometer and its stopper B Weigh the empty, dry pycnometer (m1) A->B C Fill the pycnometer with the sample liquid B->C D Insert the stopper and allow excess liquid to escape through the capillary C->D E Equilibrate to a constant temperature (e.g., 25°C) in a water bath D->E F Dry the exterior of the pycnometer E->F G Weigh the filled pycnometer (m2) F->G H Repeat steps C-G with distilled water (m3) G->H I Record the density of water at the measurement temperature (ρ_water) H->I J Calculate the density of the sample: ρ_sample = ((m2 - m1) / (m3 - m1)) * ρ_water I->J

Caption: Workflow for Density Measurement using a Pycnometer.

  • Preparation: Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 or 25 mL). Weigh the empty, dry pycnometer with its stopper on an analytical balance and record the mass (m₁).

  • Sample Filling: Fill the pycnometer with the sample liquid, taking care to avoid air bubbles. Insert the stopper; the excess liquid will be forced out through the capillary opening.

  • Temperature Equilibration: Place the filled pycnometer in a constant-temperature water bath (e.g., 25.0 °C) until the liquid level in the capillary remains constant, indicating thermal equilibrium.

  • Final Weighing: Remove the pycnometer from the water bath, carefully dry the exterior, and weigh it. Record this mass (m₂).

  • Calibration with Water: To determine the exact volume of the pycnometer, repeat steps 2-4 using distilled water. Record the mass of the pycnometer filled with water (m₃). Look up the density of water (ρ_water) at the temperature of the measurement.

  • Calculation: The density of the sample (ρ_sample) can be calculated using the following formula:

    ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water

Conclusion and Future Directions

This guide provides a comparative overview of the refractive index and density for allyl propiolate and its alternatives, propargyl acrylate and ethyl propiolate. While experimental data for allyl propiolate remains elusive in public databases, the provided protocols offer a clear path for its determination. For researchers engaged in bioconjugation, drug delivery, and materials science, the precise characterization of these fundamental physical properties is a non-negotiable aspect of robust and reproducible science. The choice between allyl propiolate and its alternatives will ultimately depend on the specific requirements of the application, including reactivity, stability, and desired final properties of the conjugate or material. It is our hope that this guide will serve as a valuable resource in the rational design and execution of your future experiments.

References

  • The Good Scents Company. (n.d.). Allyl propionate. Retrieved from [Link]

  • ChemBK. (2024, April 10). Propargyl acrylate. Retrieved from [Link]

  • Carl Roth. (n.d.). Ethyl propiolate, 500 g. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl propiolate. Retrieved from [Link]

  • Stenutz, R. (n.d.). ethyl propiolate. Retrieved from [Link]

  • PubChem. (n.d.). Allyl propionate. Retrieved from [Link]

  • ScenTree. (n.d.). Allyl cyclohexyl propionate (CAS N° 2705-87-5). Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYL PROPIONATE. Retrieved from [Link]

  • LookChem. (n.d.). Allyl propionate. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Allyl propionate. Retrieved from [Link]

  • Laboratorium Discounter. (n.d.). Propargyl Acrylate (stabilized with BHT) >98.0%(GC) 25g. Retrieved from [Link]

  • PubChem. (n.d.). Propargyl acrylate. Retrieved from [Link]

  • PubChem. (n.d.). Prop-2-enyl 2-prop-2-enoxycarbonyloxypropanoate. Retrieved from [Link]

  • PubChem. (n.d.). Prop-2-enoyl but-2-enoate. Retrieved from [Link]

  • PubChem. (n.d.). Propiolic acid, allyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Propan-2-yl prop-2-ynoate. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). PROP-2-ENOYL PROP-2-ENOATE | CAS 2051-76-5. Retrieved from [Link]

  • Chemsrc. (2025, August 25). prop-2-enyl 2,2-bis(prop-2-enoxy)acetate. Retrieved from [Link]

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